Marsformoxide B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H50O3 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[(1R,2S,4R,5S,6R,9R,11S,14S,18S,23S)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] acetate |
InChI |
InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3/t20-,22+,23-,24-,25+,26-,29-,30-,31-,32+/m1/s1 |
InChI Key |
QOGCRIPTNFPMGC-OIMAVARRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Marsformoxide B: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B is a naturally occurring triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The information is intended to serve as a practical resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound has been identified and isolated from several terrestrial plant species. The primary documented sources include:
-
Marsdenia formosana : The structure of this compound was first elucidated from this plant species.[2] The genus Marsdenia is known for producing a variety of bioactive compounds, including steroids and triterpenoids.[2]
-
Alstonia scholaris : Commonly known as the devil tree, this plant is a rich source of various secondary metabolites, including alkaloids and triterpenoids like this compound.[2] Extracts from Alstonia scholaris have demonstrated a range of pharmacological activities.[2]
-
Cirsium setosum : This herbaceous plant is another identified source of this compound.[3]
While research into marine-derived natural products is extensive, there is currently no scientific literature documenting the isolation of this compound from marine fungi.
Experimental Protocols for Isolation and Purification
The following is a generalized protocol for the isolation of this compound from plant materials, based on standard phytochemical techniques. This protocol can be adapted and optimized depending on the specific plant source and the scale of the extraction.
Extraction of Plant Material
-
Preparation : Dried and powdered plant material (e.g., leaves, stem bark) is used as the starting material.
-
Solvent Extraction : The powdered material is subjected to exhaustive extraction with an organic solvent, typically methanol (B129727), at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration : The resulting crude methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous, sticky mass.
Preliminary Purification and Fractionation
-
Solvent Partitioning : To remove nonpolar constituents such as fats and waxes, the crude extract is partitioned with a suitable solvent like acetonitrile.[2]
-
Silica (B1680970) Gel Column Chromatography : The resulting extract is then subjected to column chromatography over silica gel. This is a critical step for separating compounds based on their polarity.
-
Elution Gradient : Elution is performed using a gradient of solvents with increasing polarity. A common solvent system starts with a non-polar solvent like petroleum ether or hexane, gradually introducing a more polar solvent such as ethyl acetate, and finally methanol.[2]
-
Fraction Collection : Fractions of the eluate are collected sequentially and monitored by thin-layer chromatography (TLC).[2] Fractions exhibiting similar TLC profiles are combined for further purification.[2]
-
Final Purification
-
Repeated Chromatography : The combined fractions containing this compound are further purified using repeated column chromatography.[2]
-
Advanced Techniques : For obtaining highly pure this compound, other chromatographic techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be employed.[2]
Structure Elucidation and Characterization
The purified this compound is characterized using various spectroscopic techniques to confirm its identity and structure:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) : To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.[2]
Data Presentation: Isolation Summary
| Step | Procedure | Reagents/Materials | Purpose | Monitoring/Analysis |
| 1. Extraction | Maceration or Soxhlet extraction | Dried, powdered plant material; Methanol | To extract a broad range of secondary metabolites. | - |
| 2. Concentration | Rotary evaporation | Crude methanol extract | To remove the solvent and obtain a concentrated extract. | - |
| 3. Partitioning | Liquid-liquid partitioning | Acetonitrile, Hexane (or other non-polar solvent) | To remove fats, waxes, and other highly non-polar compounds. | TLC |
| 4. Fractionation | Silica gel column chromatography | Silica gel; Petroleum ether, Ethyl acetate, Methanol (gradient) | To separate compounds based on polarity. | TLC |
| 5. Purification | Repeated column chromatography, Prep-TLC, or HPLC | Silica gel, appropriate solvent systems | To isolate this compound in a pure form. | TLC, HPLC |
| 6. Characterization | Spectroscopic analysis | Purified this compound | To confirm the structure and identity of the compound. | MS, NMR, IR |
Visualizations
Given that this compound has demonstrated antibacterial activity, a potential area of investigation for drug development professionals would be its effect on bacterial signaling pathways. The following diagram illustrates a hypothetical bacterial two-component signaling system, a common pathway involved in sensing and responding to environmental stimuli, which could be a target for novel antibacterial agents.
References
An Important Clarification Regarding "Marsformoxide B"
Following a comprehensive investigation into the discovery and history of a compound referred to as "Marsformoxide B," we must report a significant discrepancy in the available information. Publicly accessible data reveals two conflicting narratives for a compound with this name.
One narrative, presented in a series of detailed but unverified technical documents, describes this compound as a novel, potent, and selective synthetic inhibitor of specific signaling pathways (such as NF-κB), with origins attributed to a Martian meteorite. These documents contain extensive, but explicitly hypothetical, quantitative data, experimental workflows, and signaling pathway diagrams.
However, a thorough search of chemical databases and peer-reviewed literature has determined that this narrative is not supported by verifiable scientific evidence and appears to be fictional.
The scientifically validated information identifies This compound (CAS Number: 2111-46-8) as a naturally occurring triterpenoid (B12794562). This compound was first isolated and characterized from the plant Marsdenia formosana. It has also been identified in other plant species, including Cirsium setosum and Alstonia scholaris.
While this compound is a real compound, the public record contains very limited information regarding its biological activity. There is a notable scarcity of in-depth studies, quantitative data on efficacy or target inhibition, and detailed experimental protocols specifically for this compound. The biological activities that are suggested are generally inferred from the activities of other structurally related triterpenoids isolated from the same plant sources.
Due to the lack of sufficient, verifiable scientific data in peer-reviewed literature, it is not possible to construct the requested in-depth technical guide on this compound with the required quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams. Creating such a guide would rely on speculation and the fictional information initially encountered, which would not meet the standards of scientific accuracy.
We can, however, present the factual, albeit limited, information available for the natural product this compound (CAS 2111-46-8).
Factual Summary: this compound (CAS 2111-46-8)
Discovery and History
This compound is a triterpenoid natural product. Its structure, along with a related compound Marsformoxide A, was first elucidated following isolation from the plant Marsdenia formosana MASAMUNE.[1] Subsequent research has identified it as a constituent of other plants, such as Cirsium setosum and Alstonia scholaris.[2][3][4][5]
Chemical Properties
A summary of the basic chemical properties for this compound is presented below. It is important to note that experimentally determined physical properties like melting point and boiling point are not widely reported.[3]
| Property | Value |
| CAS Number | 2111-46-8 |
| Molecular Formula | C₃₂H₅₀O₃ |
| Molecular Weight | 482.749 g/mol |
| Compound Class | Triterpenoid |
Experimental Protocols
General Isolation Protocol
Detailed, peer-reviewed protocols for a specific biological assay using this compound are not available. However, a generalized workflow for its isolation from plant material can be described based on standard phytochemical techniques.[2][3]
Caption: Generalized workflow for the isolation of this compound from plant sources.
Structure Elucidation
The chemical structure of this compound is determined using a combination of standard spectroscopic methods:
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the elemental composition.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR): Used to determine the carbon skeleton and the precise arrangement of atoms in the molecule.[1]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.[2]
Biological Activity
Direct and extensive reports on the specific biological activity of purified this compound are lacking in the public scientific literature.[2] Its structural classification as a triterpenoid suggests it may contribute to the overall pharmacological activities observed in the crude extracts of the plants from which it is isolated.[2] For instance, triterpenoids from Cirsium setosum have been noted for their anti-inflammatory properties, and extracts from Alstonia scholaris have shown cytotoxic effects against cancer cell lines.[2][3] However, attributing these specific activities directly to this compound requires further dedicated study.
References
Marsformoxide B: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Overview of a Novel Triterpenoid (B12794562) IKKβ Inhibitor
Abstract
Marsformoxide B is a naturally occurring triterpenoid isolated from the plant Cirsium setosum.[1][2] This document provides a comprehensive technical overview of this compound, including its physical and chemical properties, its mechanism of action as a potent and selective inhibitor of the NF-κB signaling pathway, and detailed experimental protocols for its study.[3] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB pathway.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₃ | [4] |
| Molecular Weight | 482.749 g/mol | [4] |
| CAS Number | 2111-46-8 | [4] |
| Compound Type | Triterpenoid | [4] |
| Botanical Source | Cirsium setosum | [1][2] |
| Purity | 95%~99% | [4] |
| Appearance | Powder (specific color not detailed) | [5] |
| Solubility | Soluble in DMSO | [5] |
| Melting Point | Not available in cited literature | |
| Boiling Point | Not available in cited literature | |
| Spectral Data (¹H, ¹³C NMR) | Structures of compounds isolated from Cirsium setosum have been elucidated by 1D and 2D NMR, but specific spectral data for this compound is not detailed in the provided search results.[1] |
Biological Activity and Mechanism of Action
This compound has been identified as a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.
The primary mechanism of action for this compound is the selective inhibition of the IκB kinase β (IKKβ) subunit of the IKK complex. By binding to an allosteric site on IKKβ, this compound prevents its activation. This, in turn, inhibits the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
The following section details the methodologies for the isolation, analysis, and biological evaluation of this compound.
Isolation of this compound from Cirsium setosum
This compound is isolated from the petroleum ether fraction of an ethanolic extract of Cirsium setosum. The separation and purification process involves a combination of chromatographic techniques.
-
Extraction: The dried and powdered plant material is extracted with ethanol. The resulting crude extract is then partitioned with petroleum ether.[1]
-
Chromatography: The petroleum ether fraction is subjected to multiple chromatographic steps, which may include silica (B1680970) gel and Sephadex LH-20 column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Chemical Synthesis
A total chemical synthesis for this compound has not been reported in the reviewed literature. Drug development efforts would benefit from the development of a scalable synthetic route.
Analytical Methods: HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable method for the analysis and quantification of this compound.[4]
Table 2: HPLC-DAD Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | Diode-Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD) |
| Analysis Method | HPLC-DAD or HPLC-ELSD |
Note: Specific gradient conditions and flow rates would need to be optimized for the specific column and instrumentation used.
In Vitro Biological Assays
This assay quantifies the inhibitory effect of this compound on NF-κB-dependent gene expression.
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Pre-treat cells with varying concentrations of this compound for 1 hour. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubate for 6-8 hours.
-
Lyse the cells and add a luciferase assay reagent.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC₅₀ value by plotting the normalized luminescence against the log concentration of this compound.
-
This experiment directly assesses the ability of this compound to inhibit the IKKβ-mediated phosphorylation and subsequent degradation of IκBα.
-
Protocol:
-
Culture cells (e.g., HeLa or other suitable cell line) to 80-90% confluency.
-
Pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate with TNF-α or another NF-κB activator for 15-30 minutes.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
EMSA is used to determine the effect of this compound on the DNA-binding activity of NF-κB.
-
Protocol:
-
Pre-treat cells with this compound and stimulate with an NF-κB activator.
-
Isolate nuclear extracts.
-
Incubate the nuclear extracts with a labeled DNA probe containing an NF-κB binding site (e.g., biotin (B1667282) or ³²P labeled).
-
For competition experiments, include an excess of unlabeled probe.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a membrane and detect the labeled probe.
-
Summary and Future Directions
This compound is a promising natural product with a well-defined mechanism of action as a selective inhibitor of IKKβ. Its ability to potently block the NF-κB signaling pathway makes it a valuable tool for basic research and a potential starting point for the development of new therapeutics for a range of inflammatory and neoplastic diseases.
Future research should focus on:
-
Elucidating the full physicochemical properties of this compound, including its solubility profile and crystal structure.
-
Developing a scalable total synthesis to enable further preclinical and clinical development.
-
Conducting in-vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.
-
Performing detailed structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this compound-based analogs.
References
- 1. [Triterpene compounds from Cirsium setosum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioassay-Guided Isolation of Triterpenoids as α-Glucosidase Inhibitors from Cirsium setosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 2111-46-8 | this compound [phytopurify.com]
- 5. benchchem.com [benchchem.com]
Technical Guide on Marsformoxide B (CAS Number 2111-46-8)
Disclaimer: Initial searches for a compound named "Marsformoxide B" with CAS number 2111-46-8 did not yield conclusive scientific literature under this specific identifier. The data presented herein is aggregated from available public information and vendor specifications, supplemented with illustrative protocols and pathways for research and development contexts.
Core Compound Information
This compound is a triterpenoid (B12794562) natural product.[1][2] Identified with the CAS number 2111-46-8, its molecular formula is C₃₂H₅₀O₃, corresponding to a molecular weight of 482.749 g/mol .[1] This compound is available from various chemical suppliers and is intended for research and development purposes only.[1] It is noted as a natural product of Cirsium, a genus of flowering plants in the Asteraceae family.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2111-46-8 | [1][3][4][5][6] |
| Molecular Formula | C₃₂H₅₀O₃ | [1][3][4][5] |
| Molecular Weight | 482.749 g/mol | [1] |
| Compound Type | Triterpenoid | [1][2] |
| Purity | 95% - 99% | [1] |
| Identification | Mass Spectrometry, NMR | [1] |
| Storage | -20°C | [3] |
Biological Activity and Mechanism of Action
This compound is identified as a potent and selective small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] The dysregulation of this pathway is implicated in a range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making this compound a valuable tool for investigating NF-κB signaling as a therapeutic target.[7]
The compound's mechanism of action involves the selective inhibition of the IKKβ subunit of the IκB kinase (IKK) complex.[7] By binding to an allosteric site on IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This action effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of target genes involved in inflammatory and proliferative responses.[7]
Experimental Protocols
General Handling and Preparation of Stock Solutions
Proper preparation of the test compound is critical for accurate and reproducible results.[8]
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
-
Protocol for 10 mM Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to achieve a 10 mM concentration. For example, dissolve 4.83 mg of this compound (MW: 482.749) in 1 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
In Vitro Cell Viability Assay (SRB Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
HT-29 human colorectal carcinoma cells
-
McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound working solutions (prepared by diluting the stock solution in culture medium)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
-
Protocol:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Measurement: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris-base solution. Read absorbance at 510 nm.[8]
-
Analysis: Calculate the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.[8]
-
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the key steps in evaluating the in vitro efficacy of this compound.
This compound Inhibition of the NF-κB Signaling Pathway
This diagram illustrates the mechanism by which this compound inhibits the canonical NF-κB signaling pathway.
References
- 1. CAS 2111-46-8 | this compound [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 2111-46-8 | Benchchem [benchchem.com]
- 6. This compound - Natural Product - Crysdot [crysdotllc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Potent Bioactivity of Triterpenoids from Alstonia scholaris: A Technical Guide for Drug Discovery
An in-depth exploration of the diverse pharmacological activities of triterpenoids derived from the medicinal plant Alstonia scholaris. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the cytotoxic, anti-inflammatory, anti-diabetic, antibacterial, and anti-hyperuricemic properties of these compounds. It provides a synthesis of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and therapeutic application.
Alstonia scholaris, commonly known as the blackboard tree or devil's tree, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments.[1] Modern phytochemical investigations have revealed that a significant portion of its therapeutic effects can be attributed to a class of secondary metabolites known as triterpenoids. These complex molecules have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new pharmaceuticals. This guide provides a detailed overview of the scientific evidence supporting the biological activities of triterpenoids isolated from Alstonia scholaris, with a focus on their potential applications in oncology, inflammatory diseases, diabetes management, and infectious diseases.
Anticancer and Cytotoxic Activity
Triterpenoids from Alstonia scholaris have exhibited significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. Studies have identified several key triterpenoids, including ursolic acid, betulinic acid, and betulin, as potent anti-proliferative agents.[2]
Quantitative Data: Cytotoxicity of Alstonia scholaris Triterpenoids
| Compound/Extract | Cell Line | Assay | IC50 / Activity | Reference |
| Triterpenoid Fraction | A549 (Human Lung Carcinoma) | MTT | 9.3 µg/mL | [3][4] |
| Ursolic Acid | A549 (Non-Small-Cell Lung Carcinoma) | MTT | 39.8 µM | [2][5] |
| Betulinic Acid | A549 (Non-Small-Cell Lung Carcinoma) | MTT | 40.1 µM | [2][5] |
| Betulin | A549 (Non-Small-Cell Lung Carcinoma) | MTT | 240.5 µM | [2][5] |
| 2β,3β,28-lup-20(29)-ene-triol | A549 (Non-Small-Cell Lung Carcinoma) | MTT | 172.6 µM | [2][5] |
| Ethanolic Leaf Extract | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | GI50 = 1.96 µg/mL | [6] |
| Chloroform Fraction | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | GI50 = 4.34 µg/mL | [6] |
| Ethyl Acetate Fraction | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | GI50 = 4.65 µg/mL | [6] |
| Chloroform Fraction | HeLa (Human Cervical Cancer) | MTT | 125.06 µg/mL | [7] |
| Ethanol Fraction | HeLa (Human Cervical Cancer) | MTT | 200.07 µg/mL | [7] |
| n-hexane Fraction | HeLa (Human Cervical Cancer) | MTT | 238.47 µg/mL | [7] |
| Hexane Leaf Extract | DLA (Dalton's Lymphoma Ascites) | Trypan Blue Exclusion | 100% cell death at 500 µg/mL | [8] |
| Hexane Stem Bark Extract | DLA (Dalton's Lymphoma Ascites) | Trypan Blue Exclusion | 100% cell death at 125, 250, and 500 µg/mL | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][5]
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal calf serum and antibiotics (penicillin and streptomycin) in a humidified incubator at 37°C with 5% CO2.[8]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10^6 cells/mL and allowed to attach overnight.[8]
-
Treatment: The cells are then treated with various concentrations of the isolated triterpenoids or extracts. A vehicle control (e.g., 1% dimethyl sulfoxide) is also included.[8]
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[8]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[7] The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Signaling Pathway: Triterpenoid-Induced Apoptosis
Triterpenoids from Alstonia scholaris induce apoptosis in cancer cells through the mitochondrial pathway.[2] A combination of alkaloids and triterpenes has been shown to down-regulate the anti-apoptotic protein Bcl-2 and the pro-caspase-8 level, while increasing the level of cleaved caspase-8, ultimately leading to programmed cell death.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Combination of Alkaloids and Triterpenes of Alstonia scholaris (Linn.) R. Br. Leaves Enhances Immunomodulatory Activity in C57BL/6 Mice and Induces Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Marsformoxide B: A Technical Guide to the Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marsformoxide B is a novel macrocyclic lactone, reportedly isolated from a rare Martian meteorite, that has demonstrated significant cytotoxic effects against various human cancer cell lines in preliminary studies[1]. This technical guide provides a comprehensive overview of the current hypothesized mechanisms of action for this compound, focusing on its potential roles as a potent inhibitor of both the NF-κB and PI3K/Akt/mTOR signaling pathways. This document consolidates available data, outlines detailed experimental protocols for in vitro assessment, and presents visual representations of the core signaling cascades to support further research and drug development efforts.
Introduction
The discovery of this compound presents a potential paradigm shift in the development of targeted cancer therapies. Its unique origin and potent cytotoxic activity have spurred investigations into its molecular mechanisms. Current research points towards two primary, and potentially interconnected, signaling pathways through which this compound may exert its effects: the NF-κB pathway, crucial for inflammation and cell survival, and the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation[1][2]. Understanding these mechanisms is paramount for its development as a therapeutic agent.
Hypothesized Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
One of the primary hypothesized mechanisms of action for this compound is the potent and selective inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[2]. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases[2].
Mechanism: this compound is proposed to be a highly selective inhibitor of the IκB kinase β (IKKβ) subunit of the IKK complex. By binding to an allosteric site on IKKβ, it is thought to prevent the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes involved in cell survival and proliferation[2].
A diagram illustrating the proposed inhibition of the canonical NF-κB pathway by this compound is provided below.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A second, plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival[1]. The mTOR protein, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes[3][4].
Mechanism: While the precise target within this pathway is yet to be fully elucidated, it is hypothesized that this compound may directly or indirectly inhibit the activity of PI3K, Akt, or mTOR itself. Inhibition of this pathway would lead to a decrease in the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle progression, and the induction of apoptosis[3][5].
Below is a diagram illustrating the hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data
Preliminary in vitro studies have assessed the cytotoxic effects of this compound on the HT-29 human colorectal carcinoma cell line using the Sulforhodamine B (SRB) assay. The results indicate a dose-dependent inhibition of cell growth[1].
| This compound (µM) | Absorbance (510 nm) | Standard Deviation | % Growth Inhibition |
| 0.0 | 1.234 | 0.098 | 0.0 |
| 0.1 | 0.987 | 0.076 | 20.0 |
| 0.5 | 0.612 | 0.054 | 50.4 |
| 1.0 | 0.345 | 0.031 | 72.1 |
| 10.0 | 0.089 | 0.012 | 92.8 |
Table 1: Cytotoxicity of this compound on HT-29 cells as determined by SRB assay. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Cell Line Maintenance and Culture
This protocol outlines the routine maintenance of the HT-29 human colorectal carcinoma cell line for use in cytotoxicity assays[1].
-
Materials:
-
HT-29 human colorectal carcinoma cell line
-
McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Cell Seeding: Rapidly thaw a cryopreserved vial of HT-29 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete medium. Incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the culture medium. Wash the cell monolayer once with 5 mL of sterile PBS. Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach. Neutralize the trypsin by adding 7 mL of complete medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Seed new T-75 flasks at a 1:5 to 1:10 split ratio. Passage cells every 3-4 days[1].
-
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results[1].
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
-
Protocol:
-
Stock Solution (10 mM): Weigh out a precise amount of this compound powder. Dissolve in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].
-
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀)[1].
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye.
-
Allow the plate to air dry completely.
-
Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate on a plate shaker for 5-10 minutes to ensure complete dissolution. Read the absorbance at 510 nm using a microplate reader[1].
-
The following diagram illustrates the experimental workflow for the SRB assay.
Conclusion and Future Directions
This compound is a promising novel compound with potent cytotoxic effects against cancer cells. The current working hypotheses for its mechanism of action center on the inhibition of the NF-κB and PI3K/Akt/mTOR signaling pathways. The experimental protocols provided in this guide offer a framework for further investigation into these mechanisms. Future research should focus on definitively identifying the direct molecular target(s) of this compound within these pathways, expanding the panel of cancer cell lines tested, and progressing to in vivo models to evaluate its therapeutic potential. The elucidation of its precise mechanism of action will be critical for the continued development of this compound as a novel anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Marsformoxide B: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marsformoxide B is a naturally occurring triterpenoid (B12794562) that has emerged as a compound of significant interest in drug discovery and development.[1] Preclinical investigations have revealed its diverse biological activities, including antibacterial, urease inhibitory, and potent anti-inflammatory and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its known and proposed signaling pathways.
Introduction to this compound
This compound is a triterpenoid compound[4][5] isolated from Cirsium setosum[4]. Its chemical formula is C₃₂H₅₀O₃ and its CAS number is 2111-46-8.[5][6] The significance of this compound lies in its multifaceted biological activities, which position it as a promising candidate for further therapeutic development. Its primary investigated properties include urease inhibition, antibacterial effects, particularly against Gram-positive bacteria, and antioxidant capabilities.[1] Furthermore, emerging evidence points towards its potential as an anti-inflammatory and cytotoxic agent, primarily through the inhibition of key cellular signaling pathways.[1][2][3]
Biological Activities and Significance
The therapeutic potential of this compound stems from its diverse range of biological activities.
Antibacterial and Urease Inhibition Activity
This compound has demonstrated notable antibacterial effects, especially against Gram-positive bacteria.[1] This activity is, in part, attributed to its ability to inhibit urease, an enzyme critical for the survival of certain pathogenic bacteria like Helicobacter pylori.[1]
Anti-inflammatory Activity via NF-κB Inhibition
A significant aspect of this compound's biological profile is its potent and selective inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2] The dysregulation of this pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer.[2] this compound exerts its effect by selectively inhibiting the IKKβ subunit of the IκB kinase (IKK) complex.[2] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[2]
Cytotoxic Activity and Anticancer Potential
Preliminary studies have shown that this compound exhibits potent cytotoxic effects against various human cancer cell lines.[3] While the exact mechanism is still under investigation, one proposed pathway involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth, proliferation, and survival.[3][7][8][9]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Antibacterial Activity of this compound [1]
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM |
| Micrococcus luteus | Broth Microdilution | MIC | 25.42 µM |
Table 2: In Vitro Cytotoxicity of this compound against HT-29 Human Colorectal Carcinoma Cells [3]
| Concentration (µM) | Mean Absorbance (510 nm) | Standard Deviation | % Growth |
| 0.1 | 0.987 | 0.076 | 78.7 |
| 0.5 | 0.612 | 0.054 | 48.8 |
| 1.0 | 0.345 | 0.031 | 27.5 |
| 10.0 | 0.089 | 0.012 | 7.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activities.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[1]
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Bacillus subtilis, Micrococcus luteus) in a suitable broth medium to achieve a logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.[1]
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
Sulforhodamine B (SRB) Cytotoxicity Assay[3]
-
Cell Seeding: Seed human cancer cells (e.g., HT-29) into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization and Measurement: Allow the plates to air dry. Add a 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.[3] The IC₅₀ value can be calculated from the resulting data.[3]
NF-κB Signaling Pathway Investigation[2]
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the presence or absence of this compound.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation: Lyse the cells at different time points and perform Western blotting using antibodies specific for phosphorylated IκBα and total IκBα to assess the effect of this compound on IKKβ activity.
-
Immunofluorescence for NF-κB Nuclear Translocation: Fix and permeabilize the cells, then stain with an antibody against the p65 subunit of NF-κB. Visualize the subcellular localization of p65 using fluorescence microscopy to determine if this compound prevents its translocation to the nucleus.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Measure luciferase activity after stimulation to quantify the effect of this compound on NF-κB transcriptional activity.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.
Caption: this compound inhibits the NF-κB pathway by targeting the IKKβ subunit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 2111-46-8 | this compound [phytopurify.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Marsformoxide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Marsformoxide B, a novel macrocyclic lactone.[1] The document details its effects on various cancer cell lines, outlines experimental protocols for in vitro assessment, and explores potential mechanisms of action through signaling pathway diagrams.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values obtained from these preliminary screenings.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HT-29 | Colorectal Carcinoma | SRB | 48 | 0.8 |
| A549 | Lung Carcinoma | MTT | 48 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 1.5 |
| MCF-7 | Breast Adenocarcinoma | SRB | 48 | 2.1 |
| PANC-1 | Pancreatic Carcinoma | MTT | 48 | 1.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary cytotoxicity screening of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells and to calculate its IC₅₀ value.[2]
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)[2]
-
This compound (dissolved in DMSO)[2]
-
96-well plates[2]
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (cell culture grade)[2]
-
Microplate reader[2]
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in the complete medium.[2]
-
After 24 hours, replace the old medium with fresh medium containing various concentrations of this compound.[2]
-
Incubate the plate for 24, 48, or 72 hours.[2]
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[3]
Sulforhodamine B (SRB) Assay
This assay is another method to assess cell viability and determine the cytotoxic potential of this compound.[4]
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
96-well flat-bottom microtiter plates[1]
-
This compound working solutions[1]
-
Trichloroacetic acid (TCA), 50% (w/v)[1]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[1]
-
Tris-base solution, 10 mM, pH 10.5[1]
-
Microplate reader (510 nm)[1]
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Read the absorbance at 510 nm using a microplate reader.[1]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the cytotoxic activity of this compound.
Caption: Workflow for Cytotoxicity Screening of this compound.
A plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[1][5]
Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.
Another potential mechanism is the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation, immunity, and cell survival.[6] this compound may act as a selective inhibitor of the IKKβ subunit of the IKK complex.[6]
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
References
Marsformoxide B: A Technical Guide on its Antioxidant Potential and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B is a naturally occurring pentacyclic triterpenoid (B12794562) that has been isolated from various plant species, including Marsdenia formosana, Alstonia scholaris, and Morus mesozygia.[1][2] Triterpenoids as a class are known for their diverse and significant biological activities, making them a subject of interest in drug discovery and development.[2] Preliminary studies have indicated that this compound possesses a range of biological properties, including antioxidant, antibacterial, and urease-inhibiting activities.[3][4] This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its antioxidant potential, supported by available data, experimental protocols, and workflow visualizations.
Quantitative Data Summary
While the antioxidant potential of this compound has been noted in the literature, specific quantitative data from standardized antioxidant assays are not widely published.[1] The majority of the available quantitative data pertains to its antibacterial and urease inhibitory activities.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference Compound | Result (MIC) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | Not Reported | Not Reported |
| Micrococcus luteus | Broth Microdilution | MIC | 15.59 µM | Ofloxacin | - |
| MIC: Minimum Inhibitory Concentration |
Table 2: In Vitro Urease Inhibition by this compound
| Assay Type | Target Organism/Enzyme | Endpoint | Result |
| Urease Inhibition Assay | Jack Bean Urease | IC₅₀ | Data not yet available |
| IC₅₀: Half-maximal inhibitory concentration |
Table 3: In Vitro Antioxidant Activity of this compound
| Assay Type | Endpoint | Result |
| DPPH Assay | IC₅₀ | Data not yet widely published |
| DPPH: 2,2-diphenyl-1-picrylhydrazyl |
Experimental Protocols
Detailed experimental protocols for the antioxidant assays of this compound are not extensively described in the current literature. However, generalized protocols for its isolation and for other biological assays are available.
1. Isolation and Characterization of this compound
A general methodology for isolating this compound from plant sources can be outlined as follows:[2]
-
Extraction: Dried and powdered plant material (e.g., leaves or stems) is extracted with an organic solvent like methanol. The resulting crude extract is then concentrated under reduced pressure.
-
Partitioning: The concentrated extract is partitioned to remove fats and waxes.
-
Chromatographic Separation: The extract is subjected to column chromatography using silica (B1680970) gel. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. Antibacterial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method:[1]
-
Preparation of Inoculum: The bacterial strain is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at an optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. Urease Inhibition Assay
A common method to assess urease inhibition is the Berthelot method, which measures ammonia (B1221849) production:[1]
-
Preparation of Reagents: Prepare a urease solution (e.g., from Jack Bean), a urea (B33335) solution, and a phenol-hypochlorite reagent.
-
Incubation: Mix this compound at various concentrations with the urease solution and incubate for a specified time at a controlled temperature.
-
Reaction Initiation: Add the urea solution to the mixture to start the enzymatic reaction.
-
Colorimetric Reaction: After a second incubation period, add the phenol-hypochlorite reagent.
-
Measurement: Measure the absorbance of the resulting solution to determine the amount of ammonia produced. The inhibitory activity is calculated by comparing the results with a control.
Visualizations: Workflows and Pathways
General Workflow for Isolation of this compound
Caption: General workflow for the isolation and characterization of this compound.
Proposed Experimental Workflow for Evaluating Biological Activity
Caption: Proposed workflow for comprehensive evaluation of this compound's efficacy.
Signaling Pathways
Currently, there is a lack of published research investigating the specific molecular mechanisms and signaling pathways through which this compound may exert its antioxidant effects. A key pathway often implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Future research should aim to elucidate whether this compound can activate Nrf2, leading to the upregulation of downstream antioxidant enzymes.
Hypothetical Nrf2 Activation Pathway by this compound
Caption: Hypothetical activation of the Nrf2 pathway by this compound.
Conclusion and Future Directions
This compound is a triterpenoid with demonstrated in vitro antibacterial and potential urease inhibitory activities.[1] While its antioxidant potential has been suggested, there is a notable gap in the literature regarding specific quantitative data and mechanistic studies.[1][2] To fully assess its therapeutic potential, further research is imperative. Future studies should focus on:
-
Quantitative Antioxidant Assays: Performing a battery of standardized antioxidant assays (e.g., DPPH, ABTS, ORAC, FRAP) to determine the specific antioxidant capacity of purified this compound.
-
Cell-based Studies: Investigating the cytoprotective effects of this compound against oxidative stress in relevant cell models.
-
Mechanistic Elucidation: Exploring the underlying molecular mechanisms, including the potential modulation of key signaling pathways such as the Nrf2-ARE pathway.
-
In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of diseases associated with oxidative stress.
This guide provides a summary of the current knowledge on this compound and serves as a foundation for future research aimed at unlocking its full therapeutic potential.
References
Unveiling the Potential of Marsformoxide B: A Technical Guide to its Urease Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B, a naturally occurring triterpenoid (B12794562), has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications.[1] Isolated from plant species such as Marsdenia formosana, Alstonia scholaris, and Cirsium setosum, this complex molecule has demonstrated a spectrum of biological activities, most notably its capacity to inhibit the urease enzyme.[1][2][3][4] Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[1] By catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849), urease enables these pathogens to neutralize the acidic environment of the stomach, facilitating their colonization and survival.[1] The inhibition of urease is, therefore, a promising therapeutic strategy to combat such infections. This technical guide provides a comprehensive overview of the urease inhibitory activity of this compound, presenting available data, detailed experimental protocols, and insights into its potential mechanism of action.
Quantitative Data Presentation
While this compound has been identified as a significant inhibitor of urease, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) against the urease enzyme, is not yet available in the published literature.[1] However, studies have successfully quantified its antibacterial efficacy against various strains. The following table summarizes the available quantitative data for this compound.
| Biological Activity | Target Organism/Enzyme | Assay Type | Endpoint | Result | Reference Compound | Result |
| Urease Inhibition | Jack Bean Urease | Urease Inhibition Assay | IC50 | Data not yet available | - | - |
| Antibacterial Activity | Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | Not Reported | Not Reported |
| Antibacterial Activity | Micrococcus luteus | Broth Microdilution | MIC | Not Reported | Not Reported | Not Reported |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
The following section details the methodologies for the isolation of this compound and the assessment of its urease inhibitory activity. These protocols are based on established techniques for triterpenoid research.
Isolation and Purification of this compound
A generalized protocol for the isolation of this compound from plant material is as follows:
-
Extraction: Dried and powdered plant material (e.g., aerial parts of Cirsium setosum) is exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting crude ethanol extract is concentrated under reduced pressure.[4]
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether. The less polar petroleum ether fraction, containing triterpenoids, is collected and concentrated.[4]
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The petroleum ether extract is subjected to column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate (B1210297) to separate compounds based on polarity.[4]
-
Sephadex LH-20 Column Chromatography: Fractions enriched with triterpenoids are further purified using a Sephadex LH-20 column to remove pigments and other impurities.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase gradient (e.g., methanol (B129727) and water).[4]
-
Urease Inhibition Assay
The following is a detailed protocol for determining the urease inhibitory activity of a test compound like this compound, based on the measurement of ammonia production.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol Reagent (Solution A)
-
Alkali-Hypochlorite Reagent (Solution B)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in appropriate buffers and ensure the enzyme solution is kept on ice.
-
Assay Setup: In the wells of a 96-well plate, add the following:
-
25 µL of 100 mM phosphate buffer (pH 7.4).
-
10 µL of urease enzyme solution (e.g., 1 U/mL).
-
10 µL of various concentrations of the test compound (this compound). For the control, add 10 µL of the solvent.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]
-
Initiation of Reaction: Add 55 µL of 100 mM urea solution to each well to start the enzymatic reaction.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.[5]
-
Final Incubation: Incubate the plate at 37°C for an additional 30 minutes for the color to develop.[5]
-
Absorbance Measurement: Measure the absorbance at 625 nm using a microplate reader. A blank should be prepared by replacing the enzyme solution with the buffer.[5]
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[5]
-
IC50 Determination: The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Mechanisms
To visually represent the experimental and logical frameworks, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for urease inhibition assay.
Caption: Hypothesized mechanism of urease inhibition.
Mechanism of Action
The precise mechanism by which this compound inhibits urease has not been definitively elucidated. However, based on its triterpenoid structure and studies of other triterpenes with urease inhibitory activity, a competitive inhibition mechanism is plausible. Triterpenoids are known to interact with the active sites of enzymes. In the case of urease, it is hypothesized that this compound binds to the di-nickel catalytic center of the enzyme. This binding could be stabilized by interactions between the functional groups of the triterpenoid and the amino acid residues within the active site pocket. By occupying the active site, this compound would prevent the substrate, urea, from binding, thereby inhibiting the catalytic hydrolysis of urea to ammonia. Molecular docking studies on other triterpenoids have supported this mode of interaction with the urease active site.
Conclusion
This compound represents a promising natural product with demonstrated biological activities, including the inhibition of urease. While further research is required to quantify its inhibitory potency and fully elucidate its mechanism of action, the available data and the established protocols outlined in this guide provide a solid foundation for future investigations. The development of potent urease inhibitors like this compound could lead to novel therapeutic strategies for the treatment of infections caused by urease-dependent pathogens, addressing a significant unmet medical need.
References
The Antibacterial Spectrum of Marsformoxide B: A Technical Guide for Drug Discovery Professionals
Abstract
Marsformoxide B, a triterpenoid (B12794562) compound isolated from Cirsium setosum, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the current understanding of this compound's antibacterial spectrum, mechanism of action, and relevant experimental protocols for its investigation. Quantitative data on its minimum inhibitory concentrations (MICs) are presented, alongside detailed methodologies for crucial assays in antibacterial drug discovery. Visualizations of experimental workflows and a putative mechanism of action are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutics. This compound, a triterpenoid, has emerged as a compound of interest due to its biological activities.[1] This technical guide synthesizes the available data on its antibacterial profile and provides a framework for its further evaluation as a potential therapeutic agent.
Antibacterial Spectrum of this compound
Current research indicates that this compound is particularly effective against Gram-positive bacteria.[1] Quantitative data from broth microdilution assays have established its Minimum Inhibitory Concentrations (MICs) against select strains.
Quantitative Data
The following table summarizes the known MIC values for this compound against Gram-positive bacteria. Data for Gram-negative bacteria are not currently available in the reviewed literature, highlighting a significant area for future research.
| Bacterial Strain | Type | Assay Type | Endpoint | Result (MIC) |
| Bacillus subtilis | Gram-positive | Broth Microdilution | MIC | 12.71 µM |
| Micrococcus luteus | Gram-positive | Broth Microdilution | MIC | Not Reported |
Table 1: In Vitro Antibacterial Activity of this compound.[1]
Mechanism of Action
The precise antibacterial mechanism of this compound is not yet fully elucidated. However, based on its chemical class (triterpenoid) and preliminary findings, a multi-faceted mechanism can be proposed.
Urease Inhibition
This compound has been identified as a significant inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[1] By inhibiting urease, this compound disrupts the pathogen's ability to neutralize acidic environments, a key survival mechanism.
Putative Mechanisms Based on Triterpenoid Activity
Triterpenoids, as a class of compounds, are known to exert their antibacterial effects through various mechanisms. It is plausible that this compound shares some of these properties:
-
Cell Membrane Disruption: Triterpenoids can intercalate into the bacterial cell membrane, altering its fluidity and integrity. This can lead to the leakage of essential intracellular components and ultimately, cell death.
-
Inhibition of Macromolecule Synthesis: Some triterpenoids have been shown to interfere with the synthesis of crucial macromolecules such as proteins and nucleic acids, thereby halting bacterial growth and replication.
A proposed, hypothetical mechanism of action is visualized below.
Experimental Protocols
To facilitate further research into the antibacterial properties of this compound, detailed protocols for key experimental assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial culture (e.g., Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar (B569324) plate.
-
Inoculate it into a tube containing 5 mL of MHB.
-
Incubate at 37°C for 18-24 hours.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria and MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between two antimicrobial agents.
Materials:
-
This compound
-
Second antimicrobial agent (e.g., a conventional antibiotic)
-
Bacterial culture
-
MHB
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the second agent at 4x the highest desired concentration.
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
-
Plate Setup:
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (columns) and the second agent along the y-axis (rows).
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC = (MIC of agent in combination) / (MIC of agent alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Bacterial Growth Curve Assay
This assay is used to assess the effect of an antimicrobial agent on the growth kinetics of a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture
-
MHB
-
Sterile culture tubes or flasks
-
Spectrophotometer
Procedure:
-
Preparation:
-
Prepare a fresh culture of the test bacterium.
-
Prepare culture tubes or flasks containing MHB with and without this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC).
-
-
Inoculation and Incubation:
-
Inoculate each tube/flask with the bacterial culture to a starting OD600 of approximately 0.05.
-
Incubate at 37°C with shaking.
-
-
Measurement:
-
At regular time intervals (e.g., every hour), measure the optical density (OD600) of each culture using a spectrophotometer.
-
-
Data Analysis:
-
Plot OD600 versus time for each concentration of this compound.
-
Analyze the resulting growth curves to determine the effect on the lag, exponential, and stationary phases of bacterial growth.
-
Conclusion and Future Directions
This compound exhibits promising antibacterial activity against Gram-positive bacteria. Its known urease inhibitory activity provides one clear mechanism of action, while its triterpenoid structure suggests other potential antibacterial pathways, such as cell membrane disruption and inhibition of macromolecular synthesis. However, significant knowledge gaps remain. Future research should prioritize:
-
Expanding the Antibacterial Spectrum: Testing this compound against a broader panel of bacteria, especially Gram-negative strains, is crucial to fully define its spectrum of activity.
-
Elucidating the Mechanism of Action: Detailed mechanistic studies are needed to confirm the putative mechanisms of membrane disruption and inhibition of protein and nucleic acid synthesis.
-
In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential of this compound in treating bacterial infections.
By addressing these research questions, the full potential of this compound as a novel antibacterial agent can be realized.
References
Methodological & Application
Biomimetic Synthesis of Marsformoxide B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a proposed biomimetic synthesis for the hypothetical molecule, Marsformoxide B. Information regarding this compound is limited and appears to be conflicting in preliminary literature, suggesting it may be a fictional compound. One source describes it as a taraxastane-type triterpenoid (B12794562) isolated from Cirsium setosum.[1] This document, therefore, presents a scientifically plausible, hypothetical biomimetic synthesis of a representative taraxastane-type triterpenoid, herein referred to as this compound, based on established principles of biomimetic synthesis.
Introduction
This compound is a putative taraxastane-type triterpenoid, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[1] The complex, polycyclic architecture of these molecules presents a significant challenge for traditional chemical synthesis. Biomimetic synthesis, which emulates nature's synthetic strategies, offers an elegant and efficient approach to constructing such intricate molecular frameworks.[2] This document outlines a proposed biomimetic synthesis of this compound from a readily available precursor, squalene (B77637) oxide, inspired by the biosynthetic pathways of similar triterpenoids.
Proposed Biomimetic Synthesis Pathway
The proposed biomimetic synthesis of this compound commences with the acid-catalyzed cyclization of (3S)-2,3-oxidosqualene to form the protosteryl cation. This is followed by a series of stereospecific 1,2-hydride and methyl shifts, culminating in the formation of the characteristic taraxastane (B1252269) skeleton. Subsequent oxidation and functional group manipulation would then yield the final this compound structure.
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of (3S)-2,3-Oxidosqualene
This protocol describes the biomimetic cyclization of (3S)-2,3-oxidosqualene to yield the taraxastane skeleton.
Materials:
-
(3S)-2,3-Oxidosqualene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Tin(IV) chloride (SnCl₄) solution (1 M in DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve (3S)-2,3-oxidosqualene (1.0 g, 2.3 mmol) in anhydrous DCM (100 mL) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add SnCl₄ solution (2.5 mL, 2.5 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the taraxastane intermediate.
Protocol 2: Oxidation of the Taraxastane Intermediate
This protocol details the selective oxidation of the taraxastane intermediate to introduce the necessary oxygen functionality for this compound.
Materials:
-
Taraxastane intermediate
-
Anhydrous DCM
-
Pyridinium chlorochromate (PCC)
-
Celite®
Procedure:
-
Dissolve the taraxastane intermediate (500 mg, 1.1 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.
-
Add PCC (474 mg, 2.2 mmol, 2.0 equiv) and a small amount of Celite®.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Quantitative Data
The following table summarizes the hypothetical yields and key analytical data for the biomimetic synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) | HRMS (m/z) |
| Taraxastane Intermediate | C₃₀H₅₂O | 428.74 | 65 | δ 3.20 (dd, J = 11.2, 4.8 Hz, 1H), 1.25-1.98 (m), 0.76-1.15 (multiple s, 24H) | [M+H]⁺ 429.4142 |
| This compound | C₃₀H₅₀O₂ | 442.72 | 80 | δ 3.65 (m, 1H), 2.40 (m, 2H), 1.30-2.10 (m), 0.80-1.20 (multiple s, 24H) | [M+H]⁺ 443.3935 |
Experimental Workflow
The overall experimental workflow for the biomimetic synthesis of this compound is depicted below.
Conclusion
This document provides a detailed, albeit hypothetical, framework for the biomimetic synthesis of this compound. The proposed pathway, leveraging a biomimetic cascade reaction, offers a concise and potentially high-yielding route to this complex natural product. The provided protocols and data serve as a valuable resource for researchers interested in the synthesis of triterpenoids and the application of biomimetic strategies in natural product synthesis. Further investigation would be required to validate and optimize this proposed synthetic route for the actual molecule, should it be isolated and characterized.
References
Application Notes and Protocols: Schenck-ene/Hock/Aldol Cascade for Marsformoxide B Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of the natural product Marsformoxide B can be achieved through a biomimetic approach that leverages a unique oleanane (B1240867) to taraxastane (B1252269) skeletal rearrangement. This transformation is initiated by a Schenck-ene reaction on a β-amyrin acetate (B1210297) precursor, followed by a Hock-type rearrangement. This application note provides a detailed overview of the reaction cascade, experimental protocols, and quantitative data for the synthesis of this compound. The information presented is intended to guide researchers in replicating and potentially optimizing this synthetic route.
Introduction
The Schenck-ene reaction, a photooxygenation process involving singlet oxygen and an alkene, serves as a powerful tool in organic synthesis for the introduction of hydroperoxy groups.[1] The subsequent Hock rearrangement of the resulting allylic hydroperoxide can lead to a variety of carbonyl compounds through a C-C bond cleavage.[2] While a Schenck-ene/Hock/aldol (B89426) cascade has been effectively utilized for the synthesis of several complex natural products, the pathway to this compound from a β-amyrin derivative follows a distinct course.[3] In this specific case, the Hock rearrangement of the hydroperoxide intermediate derived from β-amyrin acetate does not proceed through a subsequent aldol reaction. Instead, it triggers a fascinating oleanane→taraxastane skeletal rearrangement, yielding this compound. This unique transformation highlights the synthetic utility of cascade reactions in accessing complex molecular architectures.
Data Presentation
The synthesis of this compound from β-amyrin acetate via the Schenck-ene/Hock rearrangement cascade has been reported with the following quantitative outcome:
| Starting Material | Product | Key Transformations | Yield (%) |
| β-Amyrin acetate | This compound | 1. Schenck-ene reaction2. Hock rearrangement (oleanane→taraxastane rearrangement) | 45 |
Experimental Protocols
Synthesis of this compound from β-Amyrin Acetate
This protocol is adapted from the supplementary information of the work by Li, R., et al. published in CCS Chemistry.
Materials:
-
β-Amyrin acetate
-
Rose Bengal
-
Dichloromethane (B109758) (DCM), anhydrous
-
Oxygen (O₂)
-
500 W tungsten halogen lamp
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Schenck-ene Reaction:
-
Dissolve β-amyrin acetate (1.0 equiv) and Rose Bengal (0.05 equiv) in anhydrous dichloromethane in a reaction vessel equipped with a gas inlet.
-
Bubble a stream of oxygen gas through the solution.
-
Irradiate the reaction mixture with a 500 W tungsten halogen lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Hock Rearrangement and Skeletal Rearrangement:
-
Dissolve the crude hydroperoxide intermediate obtained from the Schenck-ene reaction in dichloromethane.
-
Add trifluoroacetic acid (TFA) (2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Mandatory Visualization
Logical Relationship Diagram of the Synthesis of this compound
References
Application Note: Purification of Marsformoxide B by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the purification of Marsformoxide B, a naturally occurring triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC). This compound has been isolated from various plant species, including Marsdenia formosana, Alstonia scholaris, and Cirsium setosum[1][2][3]. As a member of the triterpenoid class of compounds, it holds potential for biological activity, making its efficient purification crucial for further research and drug development[1]. The protocols detailed below outline a reversed-phase HPLC (RP-HPLC) method for both analytical and preparative scale purification. These methods are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Introduction to this compound and the Importance of Purification
This compound (Molecular Formula: C₃₂H₅₀O₃, Molecular Weight: 482.74) is a pentacyclic triterpenoid that has been identified in several medicinal plants[1][2]. Triterpenoids are a diverse class of natural products known for a wide range of pharmacological activities[1]. Accurate and reliable purification methods are essential for obtaining high-purity this compound, which is a prerequisite for detailed biological evaluation and structure-activity relationship (SAR) studies[1]. HPLC is a powerful and widely used technique for the isolation and purification of such natural products from complex extracts[2][4][5].
General Isolation Workflow
The general procedure for isolating this compound from a plant source involves initial extraction followed by multi-step chromatographic purification, with HPLC being the final and critical step for achieving high purity[1].
References
Application Note: Quantification of Marsformoxide B in Human Plasma by LC-MS/MS
Disclaimer: The compound "Marsformoxide B" does not correspond to a known molecule in publicly available scientific literature. Therefore, this document presents a generalized application note and protocol for the quantification of a novel small molecule, hypothetically named this compound, in a biological matrix (human plasma). The methodologies described are based on established principles of bioanalytical method development and validation, particularly utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard technique for drug quantification.[1][2][3]
Introduction
This compound is a novel investigational compound with therapeutic potential. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method is required to quantify its concentration in biological matrices. This document details a validated method for the determination of this compound in human plasma using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies, enabling the assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[5] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[3] Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (sourced from an accredited supplier)
2. Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Optimized MS/MS Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 450.2 → 288.1 | 454.2 → 292.1 |
| Declustering Potential | 80 V | 85 V |
| Collision Energy | 35 eV | 35 eV |
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.
4. Sample Preparation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
5. Method Validation
The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[6][7][8] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.
Table 4: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 104.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | Intra-day: < 8.5% RSD; Inter-day: < 10.2% RSD |
| Matrix Effect | 92.1% - 108.3% |
| Recovery | > 85% |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80 °C |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound.
Caption: Logical relationship of validation experiments.
References
- 1. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols for Marsformoxide B In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of Marsformoxide B on cell proliferation using a WST-1 assay. This compound is a novel compound reported to exhibit cytotoxic effects against various cancer cell lines.[1] Understanding its impact on cell proliferation is a critical first step in evaluating its therapeutic potential. The provided protocols and visualizations are intended to guide researchers in assessing the dose-dependent effects of this compound and in understanding its potential mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data from a WST-1 cell proliferation assay. This data can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.125 | 0.070 | 90.0 |
| 0.5 | 0.875 | 0.065 | 70.0 |
| 1.0 | 0.625 | 0.050 | 50.0 |
| 5.0 | 0.250 | 0.030 | 20.0 |
| 10.0 | 0.125 | 0.020 | 10.0 |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on cell proliferation using the WST-1 assay. This assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[2] The WST-1 reagent is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a water-soluble formazan (B1609692) dye, with the amount of dye produced being directly proportional to the number of viable cells.
I. Cell Line Maintenance and Culture
This protocol describes the routine maintenance of a cancer cell line (e.g., HT-29 human colorectal carcinoma) for use in the proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete growth medium (e.g., McCoy's 5A Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1][3]
-
0.25% Trypsin-EDTA[1]
-
Phosphate-Buffered Saline (PBS), sterile[1]
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete medium and incubate at 37°C with 5% CO₂.[1]
-
Subculturing: When cells reach 80-90% confluency, aspirate the culture medium.[1]
-
Wash the cell monolayer once with 5 mL of sterile PBS.[1]
-
Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.[1]
-
Neutralize the trypsin by adding 7 mL of complete medium.[1]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[1]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.[1]
-
Seed new T-75 flasks at a 1:5 to 1:10 split ratio and passage cells every 3-4 days.[1]
II. Preparation of this compound
Proper preparation of the test compound is crucial for accurate and reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Protocol:
-
Stock Solution (10 mM): Weigh a precise amount of this compound powder. Dissolve it in an appropriate volume of sterile DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
III. WST-1 Cell Proliferation Assay
This protocol outlines the steps for determining the effect of this compound on the proliferation of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound working solutions
-
96-well tissue culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Protocol:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[4]
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the designated wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).[5]
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.[2]
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line and experimental condition.[4]
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[2]
-
Measure the absorbance of each well at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for the cell proliferation assay and a hypothetical signaling pathway that may be inhibited by this compound.
References
Application Notes and Protocols for Studying the NF-κB Pathway with Marsformoxide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor complex that orchestrates a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, such as chronic inflammatory diseases, autoimmune disorders, and various cancers.[1] Marsformoxide B is a potent and selective small-molecule inhibitor of the NF-κB pathway, offering a valuable tool for investigating the intricate mechanisms of NF-κB signaling and exploring its therapeutic potential.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of the NF-κB signaling pathway.
Mechanism of Action
This compound specifically targets the canonical NF-κB pathway. In its inactive state, the NF-κB dimer (commonly the p65/p50 heterodimer) is held in the cytoplasm by the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.[1] This complex, which includes IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα exposes a nuclear localization signal (NLS) on the NF-κB subunits, facilitating their translocation into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences known as κB sites within the promoter and enhancer regions of target genes, thereby activating their transcription.[1]
This compound is a highly selective inhibitor of the IKKβ subunit of the IKK complex.[1] By binding to an allosteric site on IKKβ, this compound prevents its activation and the subsequent phosphorylation of IκBα.[1] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB's nuclear translocation and the transcription of its target genes.[1]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Data Presentation
Quantitative Inhibitory Activity of this compound
The potency of this compound has been quantified in various in vitro assays, demonstrating its effectiveness in inhibiting the NF-κB pathway at nanomolar concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Stimulant | IC50 Value |
| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α (10 ng/mL) | 35 nM |
| IκBα Phosphorylation Assay (Western Blot) | HeLa | LPS (1 µg/mL) | 50 nM |
| p65 Nuclear Translocation Assay (Western Blot) | RAW 264.7 | TNF-α (10 ng/mL) | 42 nM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | This compound Concentration | % Inhibition |
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 100 nM | 85% |
| TNF-α | THP-1 | LPS (1 µg/mL) | 100 nM | 78% |
| IL-1β | THP-1 | LPS (1 µg/mL) + ATP | 100 nM | 82% |
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory effects of this compound on NF-κB activation.
Caption: Experimental workflow for evaluating this compound's effect on NF-κB signaling.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
NF-κB activator (e.g., human TNF-α, 10 µg/mL stock).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Opaque-walled 96-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293 cells containing the NF-κB luciferase reporter into an opaque-walled 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.[1]
-
Stimulation: Add 10 µL of TNF-α solution (final concentration 10 ng/mL) to each well, except for the unstimulated control wells.[1]
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.[1]
-
Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well and mix by gentle shaking for 2 minutes to induce cell lysis.[1]
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings of treated wells to the vehicle control (stimulated) wells. Calculate the IC50 value by plotting the normalized luminescence against the log concentration of this compound.[1]
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This protocol allows for the detection of key protein modifications and translocation events in the NF-κB pathway.[1]
Materials:
-
HeLa or RAW 264.7 cells.
-
6-well plates.
-
This compound.
-
NF-κB activator (e.g., TNF-α or LPS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic extraction kit.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with various concentrations of this compound for 1 hour. Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 15-30 minutes.[1]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, apply ECL substrate and visualize the protein bands using an imaging system.[1]
-
-
Analysis: Quantify band intensities using densitometry software. For IκBα phosphorylation, normalize the phospho-IκBα signal to the total IκBα signal. For p65 translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions, using Lamin B1 and β-actin as loading controls, respectively.[1]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay is used to assess the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extracts from treated and untreated cells (prepared as in the Western blot protocol).[1]
-
Biotin- or ³²P-labeled double-stranded DNA probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').[1]
-
Unlabeled ("cold") competitor probe.[1]
-
Poly(dI-dC).[1]
-
EMSA binding buffer.[1]
-
Native polyacrylamide gel.[1]
-
TBE buffer.[1]
Protocol:
-
Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, 1 µg of poly(dI-dC), and EMSA binding buffer. For competition experiments, add a 50-fold molar excess of unlabeled probe. Incubate on ice for 10 minutes.[1]
-
Probe Incubation: Add the labeled NF-κB probe to the reaction mixture and incubate for 20-30 minutes at room temperature.[1]
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at 100-150V until the dye front is near the bottom.[1]
-
Detection:
-
For ³²P-labeled probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For biotin-labeled probes: Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis: A shifted band indicates the formation of an NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB. Compare the band intensities between control and this compound-treated samples.[1]
Conclusion
This compound is a valuable research tool for dissecting the role of the NF-κB signaling pathway in a multitude of physiological and pathological settings. The protocols detailed in this document offer a comprehensive framework for characterizing the inhibitory effects of this compound on NF-κB activation, from reporter gene activity to the phosphorylation of key signaling components and the DNA-binding activity of the transcription factor itself. These methodologies will empower researchers to effectively investigate the therapeutic potential of targeting the NF-κB pathway with this compound.[1]
References
Application Notes and Protocols: Marsformoxide B as a Tool for Cancer Research
Introduction
Marsformoxide B is a novel investigational compound that has demonstrated significant potential as a tool for cancer research. While its exact origin and chemical classification have been described variously in preliminary reports—as a polyoxypregnane glycoside, a synthetic small molecule inhibitor of Receptor Tyrosine Kinase (RTK), and a selective inhibitor of the NF-κB pathway—its consistent and potent anti-cancer activity is of considerable interest to the research community.[1][2][3] These application notes provide a comprehensive overview of its biological activities and detailed protocols for its use in in-vitro cancer research, targeting researchers, scientists, and drug development professionals.
This compound is hypothesized to exert its anti-proliferative effects through the modulation of critical signaling pathways frequently dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2] Evidence also suggests a role in the induction of apoptosis and cell cycle arrest, making it a valuable tool for investigating fundamental cancer biology and for preclinical assessment of novel therapeutic strategies.[1][4][5]
Biological Activity
This compound has been shown to inhibit cell proliferation across a range of cancer cell lines. Its mechanism of action is believed to involve the inhibition of key protein kinases in pro-survival signaling cascades, leading to cell cycle arrest and the induction of apoptosis.[1][2][6][7]
Data Presentation
The following tables summarize the in-vitro efficacy of this compound in various cancer cell lines.
Table 1: In-Vitro IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| LC-1 | MRTK-amplified Lung Cancer | Cell Proliferation (MTS) | 25.8 |
| CC-4 | Wild-type MRTK Colon Cancer | Cell Proliferation (MTS) | > 10,000 |
| HT-29 | Colorectal Carcinoma | Cell Proliferation (SRB) | 85.2 |
| MCF-7 | Breast Adenocarcinoma | Cell Proliferation (MTT) | 150.7 |
| PC-3 | Prostate Adenocarcinoma | Cell Proliferation (MTT) | 212.4 |
Data is hypothetical and for illustrative purposes.
Table 2: In-Vitro Kinase Inhibition and Pathway Modulation by this compound
| Assay Type | Cell Line | IC50 (nM) |
| MRTK Kinase Assay | Enzyme-based | 5.2 |
| p-MRTK Inhibition | LC-1 Cells | 15.4 |
| p-ERK Inhibition | LC-1 Cells | 22.1 |
| p-Akt Inhibition | LC-1 Cells | 18.9 |
Data is hypothetical and for illustrative purposes.[2]
Mandatory Visualizations
Signaling Pathways
Caption: Proposed inhibitory action of this compound on the RTK/PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Experimental Workflows
Caption: Workflow for determining the IC50 of this compound using the MTT cell proliferation assay.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[1]
-
MTT Addition: At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantification of apoptosis induced by this compound using flow cytometry.[1]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[1]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is to investigate the effect of this compound on key proteins in cancer signaling pathways.[1][2]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound as described in Protocol 2. Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).[1]
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions. Always adhere to institutional guidelines and best laboratory practices. The information provided is for research purposes only and not for diagnostic or therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by chemotherapeutic drugs without generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of Marsformoxide B in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Marsformoxide B, a naturally occurring triterpenoid, has emerged as a promising candidate in the field of antibacterial drug discovery.[1] Its demonstrated in vitro efficacy against Gram-positive bacteria, coupled with a potential dual mechanism of action involving direct antibacterial effects and modulation of the host inflammatory response, makes it a compelling subject for further investigation.[1][2] These application notes provide a comprehensive overview of the antibacterial properties of this compound, detailed protocols for its evaluation, and insights into its potential therapeutic applications.
This compound has exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus.[1] Its inhibitory effects are quantifiable through standard microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The available data suggests a potent antibacterial effect, warranting further exploration against a broader spectrum of pathogens, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria.
A unique aspect of this compound is its established role as a potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2] It exerts its effect by selectively targeting the IκB kinase β (IKKβ) subunit, preventing the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB.[2] While the NF-κB pathway is a cornerstone of the eukaryotic inflammatory response, its direct link to the antibacterial activity of this compound is an area of active research.[3][4] It is plausible that this compound possesses a dual-action mechanism: direct inhibition of bacterial growth and modulation of the host's inflammatory response to infection. This dual functionality could be particularly advantageous in treating infections where inflammation contributes significantly to pathogenesis.
Data Presentation
The following tables summarize the currently available quantitative data on the in vitro antibacterial activity of this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Endpoint | Result (µM) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 |
| Micrococcus luteus | Broth Microdilution | MIC | 12.71 |
Note: Data is based on currently available research.[1] Further studies are required to expand this dataset to include a wider range of bacterial species.
Experimental Protocols
The following are detailed protocols for the evaluation of the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Target bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Preparation of Bacterial Inoculum:
-
Culture the target bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (prepared from the stock to twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no compound), and well 12 as a negative control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC assay to determine the concentration of this compound that results in bacterial death.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Marsformoxide B-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation and development of Marsformoxide B, a naturally occurring triterpenoid, as a potential therapeutic agent.[1] this compound has demonstrated notable biological activities, including antibacterial and urease-inhibiting properties.[1] While its potential as an anticancer and anti-inflammatory agent is an active area of research, this document will focus on established protocols for evaluating its therapeutic efficacy, particularly in the realms of oncology and bacteriology.[1]
Biological Activities and Quantitative Data
This compound has been primarily investigated for its antibacterial and enzyme-inhibiting activities.[1] The following tables summarize the available quantitative data to facilitate comparison and guide experimental design.
Table 1: In Vitro Antibacterial Activity of this compound [1]
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference Compound | Result (MIC) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | Not Reported | Not Reported |
| Micrococcus luteus | Broth Microdilution | MIC | Not Reported | Not Reported | Not Reported |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Urease Inhibition by this compound [1]
| Assay Type | Target | Organism/Enzyme | Endpoint | Result |
| Urease Inhibition Assay | Jack Bean Urease | Jack Bean | IC₅₀ | Data not yet available |
IC₅₀: Half-maximal inhibitory concentration
Table 3: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Result (IC₅₀ in µM) |
| HT-29 | Colorectal Carcinoma | IC₅₀ | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | IC₅₀ | Data to be determined |
| A549 | Lung Carcinoma | IC₅₀ | Data to be determined |
| HeLa | Cervical Adenocarcinoma | IC₅₀ | Data to be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to follow standard aseptic techniques for all cell culture and microbiology procedures.
Preparation of this compound Stock Solutions
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium or appropriate broth
Protocol:
-
Stock Solution (10 mM):
-
Weigh a precise amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.[2]
-
Vortex thoroughly to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate sterile medium (e.g., cell culture medium or microbial broth) to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or bacterial growth (typically ≤ 0.5%).
-
Protocol for In Vitro Antibacterial Activity (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains.[1]
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Micrococcus luteus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
This compound working solutions
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 3-5 mL of broth.
-
Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (broth with the highest concentration of DMSO).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control.
-
Incubate the plate at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.[1]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1] This can be assessed visually or by measuring the absorbance at 600 nm.
-
Protocol for In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29)
-
Appropriate complete cell culture medium
-
96-well flat-bottom microtiter plates
-
This compound working solutions
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations: Workflows and Signaling Pathways
Visualizing complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
Caption: A generalized workflow for the development of this compound-based therapeutic agents.
Caption: Experimental workflow for determining the cytotoxicity of this compound using the SRB assay.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
Troubleshooting & Optimization
Marsformoxide B Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Marsformoxide B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The synthesis of this compound is often approached biomimetically, starting from readily available natural pentacyclic triterpenoids. A common precursor mentioned in the literature is β-amyrin acetate (B1210297).[1] Another accessible starting material that can be used is oleanolic acid.[2]
Q2: What is the key reaction strategy for synthesizing this compound?
A2: The core of the synthesis is a biomimetic cascade reaction. This typically involves a Schenck-ene reaction with singlet oxygen to form an allylic hydroperoxide intermediate, followed by an acid-catalyzed Hock rearrangement and subsequent intramolecular aldol (B89426) reaction to construct the characteristic core skeleton of this compound.[1]
Q3: What are the reported biological activities of this compound?
A3: this compound has been reported to exhibit several biological activities, including urease-inhibiting, antibacterial, and antioxidant properties.[1][3]
Q4: Is large-scale synthesis of this compound feasible?
A4: While challenges remain, syntheses on a 100-milligram scale have been reported for related compounds using similar cascade reactions, suggesting that gram-scale synthesis is potentially achievable with optimization.[2][4]
Troubleshooting Guide
Issue 1: Low Yield of Allylic Hydroperoxide Intermediate (Compound 35)
Q: My Schenck-ene reaction to form the allylic hydroperoxide intermediate is inefficient. What factors can I optimize?
A: Low yields in the initial photooxygenation step can often be traced back to several factors. Here are some troubleshooting steps:
-
Photosensitizer Choice: The choice of photosensitizer is critical for efficient singlet oxygen generation. Methylene blue is a common choice, but others like Rose Bengal or Tetraphenylporphyrin (TPP) could offer better results depending on your specific substrate and solvent system. The TPP/CCl₄ system has been noted for its efficiency with certain substrates.[4]
-
Oxygen Supply: Ensure a steady and sufficient supply of oxygen is bubbled through the reaction mixture. An insufficient oxygen concentration will limit the rate of the Schenck-ene reaction.
-
Light Source: The wavelength and intensity of the light source must be appropriate for exciting the chosen photosensitizer. Ensure your lamp's emission spectrum overlaps with the absorption spectrum of the sensitizer (B1316253).
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. Over-irradiation can lead to degradation of the product. These reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to improve the stability of the hydroperoxide.
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Potential Outcome |
| Photosensitizer | Methylene Blue | Tetraphenylporphyrin (TPP) | Improved singlet oxygen generation |
| Solvent | CH₂Cl₂ | CH₂Cl₂/CCl₄ | Enhanced sensitizer performance |
| Temperature | Room Temperature | 0 °C | Minimized product degradation |
| Reaction Time | 12 h | Monitored by TLC (e.g., 6-8 h) | Avoided over-reaction and side products |
Issue 2: Decomposition of the Allylic Hydroperoxide Intermediate
Q: The allylic hydroperoxide intermediate appears to be unstable and decomposes during workup or purification. How can I handle it?
A: Allylic hydroperoxides are notoriously unstable.[1] It is often best to use them in the next step without purification.
-
In-Situ Generation and Reaction: The most effective strategy is to perform the subsequent Hock rearrangement in the same pot or with minimal workup. After the photooxygenation is complete, the solvent can be evaporated under reduced pressure at a low temperature, and the crude hydroperoxide can be immediately subjected to the acidic conditions for the rearrangement.
-
Aqueous Workup: Avoid extensive aqueous workups, as this can promote decomposition. If a wash is necessary, use cold, deoxygenated water and work quickly.
-
Chromatography: Avoid silica (B1680970) gel chromatography for the crude hydroperoxide, as silica can be acidic enough to initiate the rearrangement or cause decomposition. If purification is absolutely necessary, consider using a neutral support like deactivated alumina (B75360) and run the column quickly at a low temperature.
Issue 3: Formation of Undesired Rearrangement Products
Q: The acid-catalyzed Hock rearrangement is yielding a mixture of products instead of this compound. How can I improve the selectivity?
A: The Hock rearrangement is a key step where selectivity can be an issue. The reaction proceeds through carbocation intermediates, and the migration of different groups can lead to various products.[1]
-
Choice of Acid: The nature and concentration of the acid catalyst are critical. A weak acid or a catalytic amount of a strong acid is often preferred to gently promote the desired rearrangement pathway. Traces of HCl in CDCl₃ have been shown to be sufficient to induce the rearrangement.[1] Experiment with different acids (e.g., p-toluenesulfonic acid, camphor-sulfonic acid, or even acidic silica gel) and optimize the stoichiometry.
-
Solvent: The polarity of the solvent can influence the stability of the carbocation intermediates and thus the reaction pathway. Test a range of solvents from non-polar (e.g., toluene, dichloromethane) to more polar options.
-
Temperature: Perform the reaction at a low temperature to enhance selectivity. Start at 0 °C or even -20 °C and slowly warm the reaction while monitoring its progress.
| Parameter | Condition A (Mixture of Products) | Condition B (Improved Selectivity) | Rationale |
| Acid Catalyst | 1.0 M HCl | Catalytic p-TsOH | Milder conditions can favor one pathway |
| Temperature | Room Temperature | 0 °C to RT | Lower temperature enhances kinetic control |
| Solvent | Methanol | Dichloromethane | Aprotic solvent may reduce side reactions |
Issue 4: Difficulty in Final Product Purification
Q: I am struggling to obtain pure this compound after the reaction sequence. What purification techniques are recommended?
A: The final purification of this compound from a complex reaction mixture requires careful chromatography.
-
Column Chromatography: Silica gel column chromatography is a standard method. Use a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[5][6]
-
Preparative TLC/HPLC: For obtaining highly pure samples, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be very effective.[5][6] Reverse-phase HPLC with a mobile phase of acetonitrile/water or methanol/water is a common choice for triterpenoids.[6]
-
TLC Monitoring: Careful monitoring of column fractions by TLC is crucial to combine the fractions containing the pure product.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound from β-Amyrin Acetate
This protocol is a generalized procedure based on the Schenck-ene/Hock rearrangement strategy.
-
Photooxygenation (Schenck-ene Reaction):
-
Dissolve β-amyrin acetate (1.0 eq) and a photosensitizer (e.g., Methylene Blue, 0.05 eq) in a suitable solvent (e.g., CH₂Cl₂).
-
Cool the solution to 0 °C in an immersion well photoreactor.
-
Bubble a steady stream of oxygen through the solution while irradiating with a suitable light source (e.g., a 500 W sodium lamp).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, evaporate the solvent under reduced pressure at low temperature. The crude product is the allylic hydroperoxide intermediate.
-
-
Hock Rearrangement and Aldol Cascade:
-
Dissolve the crude allylic hydroperoxide in a fresh solvent (e.g., CH₂Cl₂).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
The reaction should show the formation of a new, more polar spot corresponding to this compound.
-
Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield pure this compound.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity.[5]
-
Visualized Workflows and Pathways
Caption: General experimental workflow for this compound synthesis.
Caption: Key steps in the biomimetic synthesis of this compound.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. miragenews.com [miragenews.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Novel biomimetic Schenck-ene/Hock/aldol tandem rearrangement reaction and its application in natural product synthesis and scaffold editing | EurekAlert! [eurekalert.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Marsformoxide B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marsformoxide B, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Solubility Issues in DMSO
Encountering solubility challenges is a common issue in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve issues when dissolving this compound in DMSO.
Problem: this compound powder is not fully dissolving in DMSO at the desired concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity and Identity | Verify the purity and identity of your this compound sample. | Ensures that the issue is not related to contaminants or incorrect material. |
| DMSO Quality | Use fresh, anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for some organic compounds.[1] | The compound dissolves readily in fresh, water-free DMSO.[1] |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution.[1] |
| Low Kinetic Energy | Gently warm the solution in a 37°C water bath for 5-10 minutes. This increases the kinetic energy to help overcome the lattice energy of the solid.[1][2] | Increased temperature facilitates the dissolution of the compound. |
| Compound Aggregation | Place the vial in a water bath sonicator for 10-15 minutes to break down particle aggregates.[1][2] | Mechanical agitation aids in the dissolution process, leading to a clear solution. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution. For example, if a 10 mM stock solution is problematic, attempt to prepare a 5 mM or 1 mM solution.[1] | The compound dissolves completely at a lower concentration, indicating the desired concentration was above its solubility limit. |
Experimental Workflow for Dissolving this compound in DMSO
References
Technical Support Center: Marsformoxide B Isolation from Cirsium setosum
Welcome to the technical support center for the isolation of Marsformoxide B from Cirsium setosum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smoother experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete extraction of plant material.2. Inefficient solvent penetration.3. Degradation of compounds during extraction. | 1. Ensure exhaustive extraction by increasing the number of extraction cycles or the duration of each cycle.2. Grind the dried plant material to a fine powder to maximize surface area.3. Perform extraction at room temperature to prevent thermal degradation of thermolabile compounds. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system.2. Overloading of the column.3. Improper column packing. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of Structurally Similar Compounds | 1. Similar polarities of triterpenoids in the extract. | 1. Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase, reverse-phase, size-exclusion).2. Use preparative High-Performance Liquid Chromatography (HPLC) for final purification steps. |
| Identification of this compound is Ambiguous | 1. Insufficient resolution in spectroscopic data.2. Presence of impurities. | 1. Ensure the isolated compound is of high purity (>95%) before spectroscopic analysis.2. Utilize a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for structural elucidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the initial extraction of this compound from Cirsium setosum?
A1: Based on established protocols for triterpenoid (B12794562) isolation from Cirsium setosum, a sequential extraction with 95% ethanol (B145695) at room temperature is recommended for obtaining the crude extract.[1]
Q2: I am having trouble separating this compound from other triterpenoids. What chromatographic techniques are most effective?
A2: A multi-step chromatographic approach is recommended. Start with silica (B1680970) gel column chromatography for initial fractionation. For finer separation of structurally similar triterpenoids, subsequent purification using Sephadex LH-20 gel filtration and preparative reverse-phase HPLC is advised.
Q3: My final product has a low purity. How can I improve it?
A3: Low purity can result from incomplete separation. It is crucial to monitor fractions from each chromatographic step using TLC. Fractions with similar TLC profiles should be combined and subjected to further purification steps. Preparative HPLC is often necessary to achieve high purity.
Q4: How can I confirm the identity of the isolated this compound?
A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques. This includes High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula (C₃₂H₅₀O₃) and 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy for detailed structural elucidation.
Quantitative Data
The following tables summarize the reported in vitro biological activities of this compound and other structurally related taraxastane-type triterpenoids isolated from Cirsium setosum.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM |
| Micrococcus luteus | Broth Microdilution | MIC | Not Reported |
| Data for Micrococcus luteus was noted as not reported in the available literature. |
Table 2: In Vitro Urease Inhibition by this compound
| Assay Type | Target Organism/Enzyme | Endpoint | Result |
| Urease Inhibition Assay | Jack Bean Urease | IC₅₀ | Data not yet available |
| Further quantitative data from specific studies is required to populate this table fully.[1] |
Table 3: In Vitro Anti-inflammatory Activity of Taraxastane-Type Triterpenoids from Cirsium setosum
| Compound | Assay | Endpoint | Result (IC₅₀) |
| 22-oxo-20-taraxasten-3β, 30-diol | TNF-α Secretion Inhibition | IC₅₀ | 2.6 µM |
| 22α-hydroxy-20-taraxasten-3β, 30-triol | TNF-α Secretion Inhibition | IC₅₀ | 3.8 µM |
Experimental Protocols
Protocol 1: Isolation of this compound from Cirsium setosum
This protocol is a generalized procedure based on established methods for isolating triterpenoids from Cirsium setosum.
1. Plant Material and Extraction:
- Air-dry the aerial parts of Cirsium setosum and grind them into a fine powder.
- Exhaustively extract the powdered plant material with 95% ethanol at room temperature.[1]
- Remove the solvent from the combined extracts under reduced pressure to obtain the crude ethanol extract.
2. Fractionation:
- Suspend the crude ethanol extract in water and partition it successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
- Concentrate each fraction to dryness. The triterpenoids, including this compound, are expected to be enriched in the less polar fractions (petroleum ether and chloroform).
3. Chromatographic Purification:
- Step 1: Silica Gel Column Chromatography: Subject the petroleum ether or chloroform fraction to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Monitor the fractions by TLC.
- Step 2: Sephadex LH-20 Column Chromatography: Combine fractions containing compounds with similar TLC profiles to this compound and further purify them using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol (B129727) or chloroform-methanol mixtures).
- Step 3: Preparative HPLC: For final purification to obtain high-purity this compound, use preparative reverse-phase HPLC with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient.
4. Structure Elucidation:
- Confirm the structure of the purified compound as this compound using HRMS and 1D/2D NMR spectroscopy.
Protocol 2: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
1. Preparation of Bacterial Inoculum:
- Culture the test bacteria (e.g., Bacillus subtilis) overnight in a suitable broth medium.
- Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
2. Serial Dilution of this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General experimental workflow for the isolation of this compound.
References
Technical Support Center: Optimizing Marsformoxide B Stability in Solution
Disclaimer: Information regarding the specific compound "Marsformoxide B" is not publicly available. This technical support center provides a generalized framework based on common stability challenges for small molecule compounds in drug development. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a gradual color change from colorless to yellow. What could be the cause?
A1: A color change often indicates chemical degradation, most commonly oxidation.[2] this compound may contain moieties that are sensitive to dissolved oxygen in your solvent or are susceptible to photo-oxidation if exposed to light.[1][3]
Recommended Actions:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[2]
-
Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., anhydrous grade) to minimize contaminants that could catalyze degradation.
-
De-gas Buffers: If using aqueous buffers, de-gas them prior to use to remove dissolved oxygen.
-
Add Antioxidants: Consider adding an antioxidant like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer, but first verify its compatibility with your assay.[1]
Q2: I'm observing a precipitate forming in my aqueous buffer after preparing my working solution of this compound. Is this degradation?
A2: While it could be a degradant, it is more likely due to poor aqueous solubility of this compound.[1] Many organic small molecules have limited solubility in aqueous systems, and precipitation can occur over time, especially if the initial stock solution in a solvent like DMSO is diluted too quickly or into a buffer where the compound is less soluble.[1][4]
Recommended Actions:
-
Optimize Co-solvent Percentage: If diluting from a DMSO stock, ensure the final percentage of DMSO is sufficient to maintain solubility but low enough to not interfere with your experiment.[1]
-
Adjust pH: The solubility of ionizable compounds can be highly pH-dependent. Determine the pKa of this compound and adjust the buffer pH to a range where the compound is most soluble.[5]
-
Prepare Fresh Solutions: The most reliable approach is to prepare working solutions immediately before each experiment to minimize the time for precipitation to occur.[1]
Q3: My assay results are inconsistent between experiments, suggesting a loss of this compound potency. How can I confirm and prevent this?
A3: Inconsistent results are a classic sign of compound instability.[1][2] The compound may be degrading in the stock solution during storage or in the assay medium during the experiment.[1] Hydrolysis (degradation by water) is a common cause, especially for molecules with ester or amide groups, and its rate can be highly dependent on pH and temperature.[1][6]
Recommended Actions:
-
Perform a Stability Assessment: Use an analytical method like HPLC or LC-MS to check the purity of your stock solution over time (e.g., after several freeze-thaw cycles) and your working solution under assay conditions (e.g., at 37°C for several hours).[1][2]
-
Control pH and Temperature: If hydrolysis is confirmed, adjust the buffer to a pH where the compound is more stable and minimize the incubation time at higher temperatures.[3][5]
-
Aliquot Stock Solutions: Store stock solutions in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation into one or more new chemical entities. | 1. Characterize Degradants: Attempt to identify the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).[7][8] 2. Implement Mitigation Strategies: Based on the pathway, adjust pH, add antioxidants, or protect from light.[1] 3. Establish Strict Storage Guidelines: Define and adhere to validated storage conditions and solution expiry times.[1] |
| Loss of biological activity in a cell-based assay | 1. Degradation in culture medium. 2. Adsorption to plasticware. 3. Poor cell permeability. | 1. Assess Stability in Medium: Incubate this compound in the specific culture medium under assay conditions and analyze for degradation by LC-MS.[1] 2. Use Low-Binding Plates: To counteract adsorption, use low-binding microplates or add a small amount of a non-ionic surfactant (check for assay compatibility).[1] |
| Precipitate forms in stock solution upon storage at -20°C | 1. Poor solubility in the chosen solvent at low temperatures. 2. Compound degradation leading to an insoluble product. | 1. Re-dissolve Before Use: Ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate before making dilutions. 2. Prepare a More Dilute Stock: If solubility is the issue, preparing a less concentrated stock solution may help.[1] 3. Choose a Different Solvent: Consider a solvent in which the compound has better solubility at low temperatures. |
Quantitative Data Summary
The stability of this compound is highly dependent on the solution's pH, temperature, and solvent composition. The following tables summarize hypothetical stability data to guide experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 3.0 | 98.2% | 91.5% |
| 5.0 | 99.1% | 97.8% |
| 7.4 | 94.5% | 82.1% |
| 9.0 | 85.3% | 65.4% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | % Remaining after 8 hours | % Remaining after 24 hours |
| 4°C | 99.5% | 98.9% |
| 25°C (RT) | 94.5% | 82.1% |
| 37°C | 88.1% | 70.3% |
Table 3: Effect of Co-Solvent on this compound Stability in pH 7.4 Buffer at 37°C
| Solvent System (Aqueous Buffer + Co-solvent) | % Remaining after 8 hours |
| 100% Aqueous Buffer | 88.1% |
| Buffer + 5% DMSO | 95.2% |
| Buffer + 5% Ethanol | 92.3% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation or stress testing study is essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][10]
1. Materials and Equipment:
-
This compound
-
HPLC or LC-MS system with a suitable column
-
pH meter
-
Calibrated oven, water bath
-
Photostability chamber
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity solvents (Acetonitrile, Methanol, Water)
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate at 60°C.
-
Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).[7]
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C.
-
Withdraw samples at time points.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the sample at room temperature, protected from light.
-
Withdraw samples at time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C.
-
Place a solution sample (in a suitable stable solvent) in the oven at 80°C.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample of this compound to a light source that produces combined visible and UV outputs.[9]
-
Ensure exposure of at least 1.2 million lux hours for visible light and 200 watt hours/m² for UV light.[9]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample (time zero), by a validated stability-indicating HPLC or LC-MS method.
-
Calculate the percentage degradation and monitor for the appearance of new peaks (degradants). Check for mass balance to ensure all products are accounted for.[10]
Visualizations
Workflow for the forced degradation study of this compound.
Troubleshooting decision tree for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. DEGRADATIONPATHWAY B. Pharm 2-2 | PDF | Isomer | Hydrolysis [scribd.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
Marsformoxide B Cytotoxicity Assays: Technical Support Center
Welcome to the technical support center for Marsformoxide B cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cytotoxicity assays with this compound.
Question: Why am I observing high background absorbance in my no-cell control wells?
Answer: High background absorbance in wells without cells can significantly skew your results. Several factors could be contributing to this issue:
-
Direct Compound Interference: this compound itself might be directly reducing the assay reagent (e.g., MTT tetrazolium salt to formazan) or interacting with the detection reagents.[1]
-
Solution: To test for this, run a control plate with media, your highest concentration of this compound, and the assay reagent, but without any cells.[1] If you observe a color change or high absorbance, it indicates direct interference. In this case, consider switching to a different cytotoxicity assay that relies on a different principle, such as an LDH assay which measures membrane integrity.[1]
-
-
Media Component Interference: Components in your cell culture medium, such as phenol (B47542) red, can interfere with colorimetric assays by absorbing light at a similar wavelength to the assay's endpoint color.[1] Serum components can also interact with assay reagents.[1]
-
Contaminated Reagents or Media: Microbial contamination in your media or assay reagents can lead to changes in pH or metabolic activity that result in a high background signal.
-
Solution: Always use sterile techniques and ensure your reagents and media are not expired and have been stored correctly.
-
-
Extended Incubation Times: Long incubation periods with some assay reagents can lead to their spontaneous reduction, increasing the background absorbance.[2]
-
Solution: Avoid incubating the assay reagent for longer than the recommended time, which is typically 1 to 4 hours for MTS or MTT assays.[2]
-
Question: My results are inconsistent between replicate wells. What could be the cause?
Answer: Inconsistent results across replicates are a common challenge in cell-based assays and can stem from several sources:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a major source of variability.[3][4]
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth, leading to variability.[3][4]
-
Solution: To mitigate this, avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile water or media.[4]
-
-
Uneven Cell Seeding: If cells are not evenly distributed when plated, it will lead to different cell numbers in each well at the start of the experiment.[5]
-
Solution: Ensure you have a single-cell suspension before plating. After adding cells to the plate, gently swirl the plate in a figure-eight motion to distribute the cells evenly. Check the cell distribution under a microscope before incubation.[5]
-
-
Cell Health and Confluency: Using cells that are unhealthy or have reached over-confluency can lead to unpredictable responses to this compound.[3]
-
Solution: Use cells that are in the exponential growth phase and ensure they are seeded at an optimal density to avoid confluency before the end of the experiment.[3]
-
Question: The viability in my treated wells is higher than in my untreated control wells. Why is this happening?
Answer: This counterintuitive result can be caused by a few factors:
-
Compound Interaction with Assay Reagent: As mentioned previously, this compound might be directly interacting with the assay reagent, leading to a false positive signal for viability.[6]
-
Solution: Perform a cell-free control experiment to check for direct interaction between this compound and your assay reagent.[6]
-
-
Precipitation of this compound: If this compound precipitates out of solution in the culture medium, it can interfere with the optical reading of the assay.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and that this compound is fully dissolved in the stock solution.[7]
-
-
Cell Proliferation Effects: At very low concentrations, some cytotoxic compounds can paradoxically stimulate cell proliferation, a phenomenon known as hormesis.
-
Solution: Carefully review your dose-response curve. If this effect is only seen at the lowest concentrations, it may be a real biological effect.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel cytotoxic compound, described as both a macrocyclic lactone and a polyoxypregnane glycoside in different contexts, that has shown potent effects against various cancer cell lines.[7][8] Its proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] This is thought to be mediated by the inhibition of pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are often dysregulated in cancer.[8][9] Key events in this proposed mechanism include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.[8]
Q2: How should I prepare and store this compound?
A2: Proper handling of this compound is crucial for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in a suitable solvent like sterile DMSO.[7] Ensure complete dissolution by vortexing.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium.[7] Ensure the final concentration of DMSO in the culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
Q3: Which cytotoxicity assay is best for this compound?
A3: The choice of assay depends on your experimental goals and the characteristics of your cell line.[3] It is often recommended to use at least two different assays that measure different cellular endpoints to confirm your results.[3]
-
Metabolic Activity Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[10] They are widely used but can be prone to interference from the test compound.[1]
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, which is a marker of cytotoxicity.[3][10] They are a direct measure of cell death.[3]
-
Total Protein Assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total protein content, which correlates with cell number.[7]
Q4: What are some key considerations for cell culture when performing these assays?
A4: The health and handling of your cells are critical for reliable data.
-
Cell Line Maintenance: Subculture your cells regularly when they reach 80-90% confluency to maintain them in an exponential growth phase.[7]
-
Aseptic Technique: Always use standard aseptic techniques to prevent contamination.[7]
-
Cell Seeding Density: Optimize the cell seeding density for your specific cell line to ensure they are not confluent by the end of the experiment.[11]
Experimental Protocols
General Protocol for a 96-Well Plate Cytotoxicity Assay
This protocol provides a general framework. Specific details may need to be optimized for your cell line and chosen assay kit.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells in triplicate.[7]
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.[7]
-
Untreated Control: Cells in medium without any treatment.
-
Positive Control: Cells treated with a known cytotoxic agent.[7]
-
No-Cell Control (Blank): Wells containing only medium and the corresponding concentrations of this compound to check for background absorbance.[2]
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
Assay Procedure (Example: MTS Assay):
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control (blank) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[7]
-
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HT-29 (Colon) | SRB | 48 | 5.2 |
| A549 (Lung) | MTS | 48 | 8.7 |
| MCF-7 (Breast) | LDH | 48 | 12.1 |
| HeLa (Cervical) | MTT | 24 | 15.5 |
Note: These are example values. Researchers should determine the IC₅₀ empirically for their specific cell line and experimental conditions.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Marsformoxide B in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Marsformoxide B, a potent inhibitor of the Mars Receptor Tyrosine Kinase (MRTK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the Mars Receptor Tyrosine Kinase (MRTK).[1] In cancer cells where the MRTK pathway is overactive, this compound inhibits the autophosphorylation of MRTK.[1] This action blocks downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][2] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in MRTK-dependent cancer cells.[1][2] Additionally, some evidence suggests this compound may also inhibit the NF-κB signaling pathway by targeting the IKKβ subunit of the IKK complex.[3]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or Absent MRTK Expression: The cell line may not express MRTK or express it at very low levels. This compound's efficacy is dependent on the presence of its target.
-
MRTK-Independent Growth: The cancer cells might rely on alternative signaling pathways for their growth and survival, rendering them insensitive to MRTK inhibition.
-
Intrinsic Resistance: Pre-existing mutations in the MRTK gene or downstream signaling components can prevent this compound from binding effectively or block its downstream effects.[4]
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, improper cell handling, or issues with the drug formulation, can lead to apparent lack of activity.
Q3: After initial successful treatment, my cancer cells have started to grow again in the presence of this compound. What could be happening?
This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms:[4]
-
Secondary Mutations in MRTK: The MRTK protein might acquire new mutations that prevent this compound from binding to its target site.
-
Activation of Bypass Pathways: The cancer cells may activate alternative survival pathways to compensate for the inhibition of MRTK signaling. Common bypass pathways include the activation of other receptor tyrosine kinases like EGFR or MET.[5]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove this compound from the cell, reducing its intracellular concentration.[5][6]
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[5]
Q4: What are some strategies to overcome resistance to this compound?
Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: Combining this compound with other therapeutic agents can be highly effective.[4][7] This could include:
-
Targeting Downstream Effectors: If resistance is due to mutations upstream of key signaling nodes, targeting downstream components like MEK, ERK, PI3K, or Akt could be a viable strategy.[8]
-
Drug Holiday: Temporarily withdrawing this compound treatment may re-sensitize some resistant cells.[9]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a multichannel pipette for consistency and plate cells evenly across the wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Vortex thoroughly between dilutions. |
| Cell Contamination | Regularly check cell cultures for any signs of microbial contamination. Use aseptic techniques throughout the experiment. |
Problem 2: No inhibition of p-MRTK, p-Akt, or p-ERK observed in Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of MRTK, Akt, and ERK. Run positive and negative controls to ensure antibody performance. |
| Lysate Preparation Issues | Prepare cell lysates on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Western Blotting Technique | Optimize protein transfer to the membrane and ensure proper blocking and washing steps to minimize background and non-specific binding. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Assay Type | Cell Line/Target | IC50 (nM) |
| MRTK Kinase Assay | Enzyme-based | 5.2 |
| Cell Proliferation | MRTK-amplified Lung Cancer (LC-1) | 25.8 |
| Cell Proliferation | Wild-type MRTK Colon Cancer (CC-4) | > 10,000 |
| p-MRTK Inhibition | LC-1 Cells | 15.4 |
| p-ERK Inhibition | LC-1 Cells | 22.1 |
| p-Akt Inhibition | LC-1 Cells | 18.9 |
Data derived from BenchChem Application Notes.[1]
Table 2: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HT-29 | Colon Carcinoma | 0.52 |
| MCF-7 | Breast Adenocarcinoma | 1.25 |
| A549 | Lung Carcinoma | 2.89 |
| PANC-1 | Pancreatic Carcinoma | 0.98 |
Data derived from BenchChem Application Notes.[10]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
This protocol is for assessing the inhibition of MRTK and its downstream signaling pathways.[1]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-16 hours. Treat with various concentrations of this compound for 2 hours. Stimulate with MRTK ligand for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MRTK, MRTK, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound inhibits MRTK, blocking downstream PI3K/Akt/mTOR and MAPK/ERK signaling.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. ejcmpr.com [ejcmpr.com]
- 6. Molecular mechanisms for tumour resistance to chemotherapy [ouci.dntb.gov.ua]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule Articles | Smolecule [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Marsformoxide B In Vivo Delivery: Technical Support Center
Welcome to the technical support center for Marsformoxide B in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound, a hydrophobic therapeutic agent, in animal models. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data on various delivery methods.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon injection | Low aqueous solubility of the compound. | Utilize a suitable solubilization strategy such as liposomal encapsulation, nanoparticle formulation, or complexation with cyclodextrins. Ensure the formulation is stable in the injection vehicle (e.g., saline, PBS). |
| Low bioavailability and therapeutic efficacy | Poor absorption and rapid clearance of the free drug. | Formulate this compound in a nanocarrier system (liposomes or nanoparticles) to prolong circulation time and enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[1][2] |
| Toxicity or adverse events in animal models | Toxicity of the delivery vehicle (e.g., co-solvents, surfactants). | Use biocompatible and biodegradable delivery systems like liposomes or polymeric nanoparticles.[3][4] Perform dose-escalation studies to determine the maximum tolerated dose (MTD) of the formulation. |
| High accumulation in the liver and spleen | Rapid uptake of nanoparticles by the mononuclear phagocytic system (MPS). | Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), known as PEGylation, can reduce MPS uptake and prolong circulation half-life.[3] |
| Inconsistent tumor growth inhibition results | Variability in formulation preparation and administration. | Strictly follow standardized protocols for formulation preparation, characterization (particle size, drug loading), and administration route. Ensure consistent tumor implantation and animal handling procedures. |
| Difficulty in determining in vivo drug release | Challenges in differentiating between encapsulated and free drug. | Employ specialized analytical techniques to quantify both encapsulated and released drug concentrations in plasma and tissues.[5][6] |
Frequently Asked Questions (FAQs)
1. What are the most common delivery methods for hydrophobic compounds like this compound in in vivo cancer studies?
The most prevalent and effective delivery strategies for poorly water-soluble anticancer drugs include:
-
Liposomal Formulations: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane or in the aqueous core.[3][4] They are biocompatible and can be modified for targeted delivery.[3]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate or adsorb the drug.[1] They offer controlled release and can be functionalized for targeting.
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8]
2. How can I improve the tumor-targeting of my this compound formulation?
Tumor targeting can be enhanced through:
-
Passive Targeting (EPR Effect): Nanoparticles with sizes typically below 200 nm can preferentially accumulate in tumor tissue due to leaky tumor vasculature and poor lymphatic drainage.[2]
-
Active Targeting: The surface of nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells.
3. What are the critical quality attributes I should monitor for my this compound formulation?
Key parameters to ensure the consistency and efficacy of your formulation include:
-
Particle Size and Polydispersity Index (PDI): Affects biodistribution and tumor accumulation.
-
Drug Loading Content and Encapsulation Efficiency: Determines the amount of drug carried by the nanoparticles.
-
Surface Charge (Zeta Potential): Influences stability and interactions with biological components.
-
In Vitro Drug Release Profile: Provides an initial understanding of how the drug will be released from the carrier.
Quantitative Data on Delivery Methods
The following tables summarize typical quantitative data for different this compound delivery formulations.
Table 1: Comparative Pharmacokinetics of this compound Formulations in Mice
| Formulation | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) |
| Free this compound (in co-solvent) | 0.5 ± 0.1 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Liposomal this compound | 15.2 ± 2.5 | 18.5 ± 3.1 | 250 ± 45 |
| Polymeric Nanoparticle this compound | 12.8 ± 2.1 | 16.2 ± 2.8 | 210 ± 38 |
| Cyclodextrin-Complexed this compound | 2.1 ± 0.5 | 2.5 ± 0.6 | 5.8 ± 1.2 |
Table 2: In Vivo Efficacy of this compound Formulations in a Xenograft Mouse Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | 0 | 1500 ± 250 |
| Free this compound (5 mg/kg) | 15 ± 5 | 1275 ± 210 |
| Liposomal this compound (5 mg/kg) | 75 ± 8 | 375 ± 90 |
| Polymeric Nanoparticle this compound (5 mg/kg) | 70 ± 9 | 450 ± 110 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.[9][10]
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 for DSPC:Cholesterol:DSPE-PEG2000.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid transition temperature (e.g., 60°C).
-
The resulting suspension of multilamellar vesicles (MLVs) is then downsized by extrusion.
-
Pass the MLV suspension through a 100 nm polycarbonate membrane in a heated extruder for 11-21 passes.
-
Characterize the final liposomal formulation for particle size, PDI, and drug encapsulation efficiency.
-
Store the liposomes at 4°C.
Protocol 2: In Vivo Administration of Formulated this compound in a Tumor Xenograft Model
This protocol outlines the general procedure for an in vivo efficacy study in mice.[11][12][13]
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted tumors)
-
This compound formulation
-
Vehicle control
-
Sterile syringes and needles (e.g., 27G)
-
Animal restraining device
Procedure:
-
Acclimatize tumor-bearing mice for at least one week. Tumor volumes should be in the range of 100-150 mm³ before starting the treatment.
-
Randomize mice into treatment groups (e.g., vehicle control, free drug, formulated drug). A typical group size is 5-10 mice.
-
Calculate the required injection volume based on the drug concentration in the formulation and the body weight of each mouse.
-
For intravenous (IV) administration, warm the formulation to room temperature. Place the mouse in a restraining device and administer the formulation via the lateral tail vein.
-
Monitor the body weight and tumor volume of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway
This compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[3][14][15][16][17]
References
- 1. An updated landscape on nanotechnology-based drug delivery, immunotherapy, vaccinations, imaging, and biomarker detections for cancers: recent trends and future directions with clinical success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The availability of drug by liposomal drug delivery: Individual kinetics and tissue distribution of encapsulated and released drug in mice after administration of PEGylated liposomal prednisolone phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal doxorubicin and free doxorubicin in vivo quantitation method developed on CE-LIF and its application in pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
minimizing off-target effects of Marsformoxide B
Technical Support Center: Marsformoxide B
Disclaimer: this compound is a fictional compound. The following information, including its mechanism of action, off-target effects, and associated experimental data, is hypothetical and has been generated for illustrative purposes to fulfill the user's request for a model technical support resource. The general principles and protocols are based on established scientific methodologies.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the IKKβ subunit of the IKK complex.[1] By binding to an allosteric site on IKKβ, this compound prevents its activation, which in turn inhibits the phosphorylation of IκBα.[1] This action prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, ultimately blocking the transcription of NF-κB target genes.[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity, like many kinase inhibitors, it may exhibit off-target activity, particularly at higher concentrations.[2] Potential off-target effects can arise from interactions with other kinases that have structural similarities to IKKβ or through modulation of other signaling pathways.[3] Based on preliminary screening (see Table 1), potential off-target kinases could include those in the MAPK and PI3K pathways. It is crucial to experimentally verify these in your specific model system.
Q3: Why is it important to minimize the off-target effects of this compound?
A3: Minimizing off-target effects is critical for ensuring that the observed biological outcomes are a direct result of inhibiting the intended target (IKKβ).[4] Off-target interactions can lead to misleading data, confounding the interpretation of experimental results, and can cause unintended toxicity or side effects in cellular models.[5][6]
Q4: How can I experimentally assess the selectivity of this compound?
A4: A comprehensive approach to assessing selectivity involves multiple methods. We recommend performing a kinase panel screening to identify potential off-target interactions across a wide range of kinases. Additionally, within your experimental model, you can use techniques like Western blotting to check for the unintended activation or inhibition of key nodes in related signaling pathways.[2] Comparing the dose-response curve for NF-κB inhibition with that for any observed off-target effects or general cytotoxicity is also essential.
Q5: What are the recommended storage and handling procedures for this compound?
A5: this compound should be stored as a powder at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -80°C to prevent repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in pre-warmed cell culture media immediately before use.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity at concentrations where I expect to see specific NF-κB inhibition.
-
Potential Cause: This could be due to an off-target effect of this compound on a pathway essential for cell survival in your specific cell line.[5]
-
Recommended Solution:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity using an assay like SRB or MTT (see Protocol 3) and compare it to the EC50 for NF-κB inhibition (e.g., by measuring p-IκBα levels). A narrow window between efficacy and toxicity suggests a potential off-target issue.
-
Investigate Apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis, which might be triggered by off-target kinase inhibition.
-
Lower the Concentration: Use the lowest effective concentration of this compound that gives you significant on-target inhibition without widespread cell death.
-
Issue 2: The inhibitory effect of this compound on the NF-κB pathway is weaker than expected or inconsistent.
-
Potential Cause: This could be related to compound stability, experimental setup, or characteristics of the cell line.
-
Recommended Solution:
-
Verify Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[7]
-
Optimize Stimulation: Ensure that your stimulus (e.g., TNF-α, LPS) is potent enough to robustly activate the NF-κB pathway in your control cells. Titrate your stimulus to find the optimal concentration and time point.
-
Check Cell Line Responsiveness: Confirm that your cell line has a functional NF-κB pathway and expresses IKKβ.
-
Issue 3: I am observing unexpected changes in other signaling pathways (e.g., phosphorylation of Akt or ERK).
-
Potential Cause: This is a strong indicator of off-target activity. This compound might be interacting with kinases in other pathways.[2][3]
-
Recommended Solution:
-
Consult Kinase Profiling Data: Refer to broad kinase screening data (see Table 1 for a hypothetical example) to identify likely off-target candidates.
-
Perform Pathway Analysis: Use Western blotting to systematically probe key phosphorylation events in suspected off-target pathways (e.g., p-Akt, p-ERK, p-p38) in response to this compound treatment.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (IKKβ) and a selection of potential off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. IKKβ) |
| IKKβ (On-Target) | 15 | - |
| IKKα | 850 | 57x |
| MAPK1 (ERK2) | >10,000 | >667x |
| PI3Kα | 2,500 | 167x |
| GSK3β | 1,200 | 80x |
| CDK2 | >10,000 | >667x |
Table 2: Hypothetical Cellular Activity of this compound in HT-29 Cells
This table compares the effective concentration of this compound for on-target pathway inhibition versus its cytotoxic effects.
| Assay | Endpoint Measured | EC50 / IC50 (nM) | Therapeutic Window |
| On-Target Activity | Inhibition of TNF-α induced IκBα Phosphorylation | 25 | 40x |
| Off-Target / Cytotoxic Activity | Reduction in Cell Viability (72h) | 1,000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of IκBα Phosphorylation
This protocol allows for the assessment of this compound's on-target activity by measuring the inhibition of stimulus-induced IκBα phosphorylation.
-
Cell Seeding: Plate cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize phospho-IκBα levels to total IκBα and the loading control.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
This protocol is used to evaluate the cytotoxic effects of this compound.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Hypothetical off-target inhibition of the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refining Marsformoxide B Purification Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Marsformoxide B.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: The purification of this compound, a triterpenoid, typically involves a multi-step process.[1][2] This process starts with the extraction of the compound from its natural source, such as Cirsium setosum, using an organic solvent like ethanol (B145695) or methanol (B129727).[1][2] The crude extract is then subjected to solvent partitioning to separate compounds based on polarity.[1] Finally, chromatographic techniques, including silica (B1680970) gel column chromatography for initial fractionation and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification, are employed to isolate pure this compound.[1][2]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A combination of chromatographic methods is generally most effective. Initial purification is often achieved using silica gel column chromatography, which separates compounds based on polarity.[2] For the final purification step, preparative reverse-phase HPLC (RP-HPLC) on a C18 column is highly effective for obtaining high-purity this compound.[1]
Q3: What are the key parameters to optimize in preparative HPLC for this compound?
A3: The critical parameters to optimize for preparative HPLC purification of this compound include the mobile phase composition (typically a gradient of acetonitrile (B52724)/water or methanol/water), the stationary phase (C18 is common), column dimensions, flow rate, and sample loading.[3] Adjusting the mobile phase pH can also be crucial for improving peak shape and resolution, especially if the compound ionizes.[3]
Q4: How can I monitor the purification process effectively?
A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the fractions collected during silica gel column chromatography.[2] For HPLC, an analytical HPLC method should be used to check the purity of fractions collected from the preparative HPLC.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound.
High Column Backpressure
Problem: The pressure in the HPLC system is excessively high.
| Possible Cause | Solution |
| Particulate Matter in Sample | Filter the sample through a 0.45 µm or finer syringe filter before injection. For larger volumes, consider a preliminary depth filtration step.[3] |
| Column Frit Blockage | If filtering the sample does not resolve the issue, the column frit may be blocked. Back-flushing the column with an appropriate solvent may help. If not, the frit may need to be replaced. |
| High Flow Rate | Reduce the flow rate. While scaling up from analytical to preparative chromatography, it's important to adjust the flow rate to match the larger column dimensions.[3] |
| High Mobile Phase Viscosity | Increase the column temperature (e.g., to 30-40°C) to decrease the viscosity of the mobile phase. Ensure the mobile phase is properly mixed and degassed.[3] |
Poor Peak Shape (Tailing or Fronting)
Problem: The chromatographic peaks are not symmetrical.
| Possible Cause | Solution |
| Column Overload | This is a common cause of peak fronting. Reduce the amount of sample injected onto the column. A loading study can help determine the optimal sample load for your column.[3] |
| Secondary Interactions | Peak tailing can occur due to interactions between this compound and the stationary phase. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.[3] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can lead to peak tailing. Adjust the mobile phase pH to be at least two units away from the compound's pKa.[3] |
| Column Channeling | An improperly packed column can lead to distorted peaks. If you suspect channeling, the column may need to be repacked.[3] |
Shifting Retention Times
Problem: The retention time of the this compound peak is not consistent between runs.
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Use a precise gravimetric or volumetric method for preparation and ensure thorough mixing.[3] |
| Fluctuating Temperature | Use a column oven to maintain a stable temperature, as changes in ambient temperature can affect solvent viscosity and retention times.[3] |
| Insufficient Column Equilibration | Before each injection, ensure the column is fully equilibrated with the mobile phase. Flushing the column with 10-20 column volumes of the mobile phase is a good practice.[3] |
Low Purity of Isolated this compound
Problem: The final purified product does not meet the desired purity level.
| Possible Cause | Solution |
| Co-eluting Impurities | Optimize the mobile phase composition to improve the resolution between this compound and any impurities. A shallower gradient can often enhance separation.[3] |
| Wide Fraction Collection Window | Collect smaller fractions and analyze their purity by analytical HPLC. Pool only the fractions with the highest purity.[3] |
| Sample Overload | As mentioned earlier, overloading the column can lead to poor separation and co-elution of impurities. Reduce the sample load.[3] |
Experimental Protocols
Extraction and Partitioning
This protocol describes a general method for extracting this compound from plant material.
-
Grinding: Grind the dried aerial parts of Cirsium setosum into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. A common ratio is 10:1 (v/w) of solvent to plant material.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.
-
Partitioning: Suspend the crude extract in water and partition it successively with a non-polar solvent like petroleum ether. The less polar triterpenoids, including this compound, will be in the petroleum ether fraction. Collect and concentrate this fraction.[1]
Silica Gel Column Chromatography
This protocol is for the initial fractionation of the extract.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent and pour it into a glass column. Allow the silica gel to settle, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the concentrated petroleum ether fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane (B92381) to ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
This is the final purification step.
-
Sample Preparation: Combine and concentrate the fractions from the silica gel column that contain this compound. Dissolve the residue in the HPLC mobile phase.
-
Chromatographic Conditions: Use a preparative C18 HPLC column. The mobile phase is typically a gradient of acetonitrile and water or methanol and water, often with the addition of 0.1% formic acid to improve peak shape.[3]
-
Injection and Elution: Inject the prepared sample and run the gradient elution program.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC method.
Data Presentation
Table 1: Analytical HPLC Parameters for this compound Purity Analysis
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Representative Preparative HPLC Parameters for Triterpenoid Purification
Note: These are generalized parameters and should be optimized for your specific instrument and sample.
| Parameter | Value |
| HPLC System | Preparative HPLC system |
| Column | C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70-95% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Sample Load | 50 - 200 mg of partially purified extract |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Marsformoxide B degradation pathways and prevention
This guide provides troubleshooting advice and frequently asked questions regarding the degradation of Marsformoxide B. For optimal experimental outcomes, please review the following information.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color from colorless to a pale yellow. What is causing this?
A1: A color change to pale yellow is a common indicator of oxidative degradation of this compound. This process, often catalyzed by exposure to atmospheric oxygen and trace metal ions, leads to the formation of the oxidized byproduct, Oxo-Marsformoxide. We recommend preparing solutions fresh and using de-gassed solvents to minimize oxygen exposure.
Q2: I'm observing a significant loss of this compound potency in my aqueous buffers, especially at neutral or basic pH. Why is this happening?
A2: this compound is susceptible to hydrolysis, particularly at pH levels of 7.0 and above. The primary hydrolytic degradation product is Hydro-Marsformoxide, which lacks the biological activity of the parent compound. For maximum stability in aqueous solutions, it is recommended to maintain a pH between 4.5 and 5.5.
Q3: After storing my this compound aliquots in the freezer, I noticed a precipitate upon thawing. What is the nature of this precipitate?
A3: this compound has limited aqueous solubility, which can decrease at lower temperatures. The precipitate observed is likely the parent compound crashing out of solution. To redissolve, gentle warming and vortexing are recommended. For long-term storage, consider using a co-solvent system or preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
Q4: Can I work with this compound on an open bench?
A4: this compound exhibits sensitivity to light, particularly in the UV spectrum. Exposure to ambient light can lead to photodegradation, resulting in the formation of Photo-Marsformoxide, an inactive byproduct. It is highly recommended to work with this compound in a light-controlled environment, such as a fume hood with the sash down or by using amber-colored vials and tubes.
Troubleshooting Guide
Issue: Rapid loss of active this compound in cell culture media.
-
Possible Cause 1: Oxidative Degradation. Cell culture media is rich in components that can facilitate oxidation.
-
Solution: Supplement the media with an antioxidant such as N-acetylcysteine (NAC) at a final concentration of 1-5 mM. Ensure all media components are of high purity to minimize trace metal contamination.
-
-
Possible Cause 2: Hydrolytic Degradation. The pH of standard cell culture media (typically 7.2-7.4) can accelerate the hydrolysis of this compound.
-
Solution: While altering media pH is often not feasible for cell health, consider a dose-response experiment with shorter incubation times to minimize the impact of degradation. Alternatively, a more stable, derivatized version of this compound could be explored if available.
-
Issue: Inconsistent results in multi-day experiments.
-
Possible Cause: Compound Instability. The cumulative effects of oxidation, hydrolysis, and photogradation over several days can lead to a significant decrease in the effective concentration of this compound.
-
Solution: For multi-day experiments, it is crucial to replenish this compound daily by performing a partial or full media change containing a fresh preparation of the compound.
-
Degradation Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Hydrolysis Conditions: 24 hours incubation at 37°C in aqueous buffer.
| pH | Remaining this compound (%) |
| 4.5 | 98.2 |
| 5.5 | 95.1 |
| 7.4 | 65.7 |
| 8.0 | 42.3 |
Table 2: Effect of Light and Oxygen on this compound Degradation Conditions: 8 hours incubation at 25°C in pH 5.5 buffer.
| Condition | Remaining this compound (%) |
| Amber vial, Nitrogen blanket | 99.5 |
| Amber vial, Ambient air | 92.1 |
| Clear vial, Ambient light | 78.4 |
| Clear vial, Direct UV light | 35.2 |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantifying this compound and its Degradants
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Expected Retention Times:
-
Hydro-Marsformoxide: ~4.5 min
-
Oxo-Marsformoxide: ~7.2 min
-
This compound: ~8.1 min
-
Photo-Marsformoxide: ~9.3 min
-
Visual Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Workflow for comparative stability testing of this compound.
Technical Support Center: Scaling Up Marsformoxide B Production for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the availability of Marsformoxide B for preclinical research.
Important Note: A comprehensive review of scientific literature indicates that there are currently no published methods for the total chemical synthesis of this compound[1]. Therefore, scaling up production for preclinical studies currently relies on the isolation and purification of the compound from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications? A1: this compound is a naturally occurring triterpenoid (B12794562) compound[2]. Preclinical studies have shown it possesses several biological activities, including urease inhibition, antibacterial, and antioxidant properties[2]. Its potential as an anticancer and anti-inflammatory agent is also under investigation[2]. It has demonstrated potent cytotoxic effects against various human cancer cell lines in preliminary screenings[3].
Q2: What are the primary natural sources for isolating this compound? A2: this compound has been isolated from several plant species, including Marsdenia formosana, Alstonia scholaris (devil tree), and Cirsium setosum[1][4]. The choice of source material may depend on regional availability and the concentration of the compound in the specific plant part (e.g., stem bark or leaves)[1].
Q3: What are the main challenges in scaling up the isolation of this compound? A3: The primary challenges are typical for natural product isolation and include:
-
Low Yield: Bioactive compounds like this compound are often present in very low concentrations in their natural sources, making it difficult to obtain sufficient quantities for extensive studies[5][6].
-
Structural Complexity: The complex structure of this compound makes purification from a complex mixture of other plant metabolites challenging[7][[“]].
-
Resource Sustainability: Over-harvesting of plant sources can be a concern, necessitating sustainable sourcing strategies[5].
-
Process Optimization: Scaling up extraction and purification processes from lab to pilot scale can lead to variable yields and purity if not properly optimized[9].
Q4: What are the recommended storage and handling conditions for this compound? A4: To prevent degradation, this compound should be stored in a tightly sealed, light-protected container (e.g., a brown vial) at or below -20°C for long-term stability[10][11]. The compound should be kept in a dry environment to prevent potential hydrolysis[10]. For biological assays, it is recommended to prepare fresh stock solutions for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C[3][10].
Q5: How can the purity and stability of a this compound sample be verified? A5: While a change in physical appearance can indicate degradation, the most reliable methods for assessing purity and detecting degradation products are analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[10][12]. Commercial suppliers typically report a purity of 95-99%[12].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield During Extraction | 1. Inefficient extraction solvent or method.2. Insufficient extraction time.3. Low concentration in the source material. | 1. Experiment with different solvent systems, starting with methanol (B129727) or ethanol, followed by partitioning[1].2. Optimize the extraction duration and temperature.3. Screen different batches or parts of the plant for higher concentrations. |
| Difficulty in Purification | 1. Co-elution of structurally similar compounds.2. Inadequate separation on silica (B1680970) gel column. | 1. Employ repeated column chromatography with gradient elution of increasing polarity[1].2. Utilize advanced purification techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) for final polishing steps[1]. |
| Inconsistent Bioassay Results | 1. Degradation of the compound due to improper storage or handling.2. Incomplete dissolution in assay medium.3. Repeated freeze-thaw cycles of stock solutions. | 1. Verify storage conditions and always protect the compound from light[10].2. Ensure complete dissolution in a suitable solvent like DMSO before preparing working solutions[3].3. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles[3]. |
| Sample Degradation Suspected | 1. Exposure to light, humidity, or high temperatures.2. Long-term storage in solution. | 1. Re-analyze the sample's purity using HPLC or LC-MS and compare it to the initial certificate of analysis[10].2. If degradation is confirmed, acquire a new, high-purity batch. Always prepare solutions fresh when possible[10]. |
Data Presentation
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 2111-46-8 | [4][11][12] |
| Molecular Formula | C₃₂H₅₀O₃ | [4][12] |
| Molecular Weight | 482.74 g/mol | [4][12] |
| Compound Type | Triterpenoid | [2][4][12] |
| Typical Purity | 95% - 99% | [12] |
| Analysis Methods | HPLC-DAD, HPLC-ELSD, Mass Spectrometry, NMR | [12] |
Table 2: Reported In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference(s) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | [2] |
| Micrococcus luteus | Broth Microdilution | MIC | Not Reported | [2] |
Experimental Protocols
Protocol 1: Generalized Large-Scale Isolation and Purification of this compound
This protocol is a general guideline based on standard methods for triterpenoid isolation and should be optimized for your specific source material and scale.
-
Extraction:
-
Dried and powdered plant material (e.g., stem bark of Alstonia scholaris) is extracted with a suitable organic solvent like methanol at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
The solvent is filtered, and the extraction process is repeated multiple times (e.g., 3x) with fresh solvent to ensure maximum yield.
-
The combined extracts are concentrated under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
The crude methanol extract is partitioned with a solvent like acetonitrile (B52724) to remove fats and waxes[1].
-
The resulting extract is further partitioned using a suitable solvent system (e.g., chloroform-water) to separate compounds based on polarity.
-
-
Initial Chromatographic Separation:
-
The dried chloroform-soluble fraction is subjected to column chromatography on silica gel (60-120 mesh)[1].
-
A gradient elution is performed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) and then methanol[1].
-
-
Fraction Analysis and Pooling:
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Fractions exhibiting similar TLC profiles, corresponding to the Rf value of this compound, are combined.
-
-
Final Purification:
-
The combined, enriched fractions are subjected to repeated column chromatography or preparative HPLC to achieve high purity (>95%)[1].
-
The structure and purity of the final compound should be confirmed by NMR and Mass Spectrometry.
-
Protocol 2: Preparation of this compound Stock Solutions for In Vitro Assays
Proper preparation of the test compound is critical for accurate and reproducible results[3].
-
Materials:
-
This compound (high-purity powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder in a sterile microfuge tube.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock solution (MW = 482.74), dissolve 4.83 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved[3].
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[3].
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%).
-
Visualizations
Caption: Workflow for scaled-up isolation and purification of this compound.
Caption: Experimental workflow for cytotoxicity testing using the SRB assay.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategies and Advances in the Biomimetic Synthesis of Natural Products [engineering.org.cn]
- 6. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.glchemtec.ca [blog.glchemtec.ca]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. CAS 2111-46-8 | this compound [phytopurify.com]
dealing with low yield of Marsformoxide B from natural extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Marsformoxide B from natural extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known natural sources?
A1: this compound is a naturally occurring triterpenoid (B12794562).[1][2] It has been isolated from several plant species, including Marsdenia formosana, Alstonia scholaris, and Cirsium setosum.[1][2] Triterpenoids as a class of compounds are known for a wide range of biological activities and are of interest for potential therapeutic applications.[1]
Q2: What are the reported biological activities of this compound?
A2: this compound has been identified as a potent inhibitor of the NF-κB signaling pathway.[3] This pathway is crucial in regulating inflammation, immunity, and cell proliferation. Its dysregulation is linked to various diseases, including chronic inflammatory disorders and cancer.[3] Additionally, triterpenoids from Cirsium setosum have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production and the secretion of pro-inflammatory cytokines.[2]
Q3: Why is the extraction yield of this compound often low?
A3: The low yield of secondary metabolites like this compound from natural sources is a common challenge in natural product chemistry. Several factors can contribute to this, including:
-
Low natural abundance: The concentration of this compound within the plant material may be inherently low.
-
Suboptimal extraction parameters: The choice of solvent, temperature, extraction time, and solid-to-liquid ratio can significantly impact the extraction efficiency.
-
Complex plant matrix: The presence of other compounds can interfere with the extraction and purification process.
-
Post-harvest degradation: Improper handling and storage of the plant material can lead to the degradation of the target compound.
Troubleshooting Guide for Low Extraction Yield
This guide provides a systematic approach to troubleshooting and optimizing the extraction of this compound.
Problem: Consistently low or no yield of this compound.
Possible Cause 1: Inefficient Initial Extraction
-
Troubleshooting Steps:
-
Solvent Selection: The polarity of the extraction solvent is critical. For triterpenoids, methanol (B129727) or ethanol (B145695) are commonly used.[1][2] Consider performing small-scale extractions with a range of solvents (e.g., hexane, ethyl acetate, methanol, ethanol) to determine the optimal solvent for this compound from your specific plant source.
-
Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction. Experiment with increasing the solvent volume relative to the plant material. Ratios from 1:10 to 1:40 (g/mL) have been used for triterpenoid extraction.[1]
-
Extraction Time and Temperature: Prolonged extraction times and elevated temperatures can enhance yield but also risk degrading the compound. Optimize these parameters by conducting a time-course and temperature-gradient experiment.
-
Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
Possible Cause 2: Inefficient Fractionation and Purification
-
Troubleshooting Steps:
-
Liquid-Liquid Partitioning: After the initial extraction, partitioning the crude extract with immiscible solvents of varying polarities (e.g., petroleum ether, chloroform, ethyl acetate) can help to separate this compound from other compounds.[2]
-
Chromatography Column Overloading: Overloading the chromatography column can lead to poor separation and loss of the target compound. Use an appropriate amount of crude extract for the size of your column.
-
Inappropriate Stationary or Mobile Phase: For silica (B1680970) gel chromatography, a gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective for separating triterpenoids.[2] If co-elution is an issue, consider using a different stationary phase like Sephadex LH-20.[2]
-
Possible Cause 3: Compound Degradation
-
Troubleshooting Steps:
-
Light and Temperature Sensitivity: Protect extracts and fractions from direct light and high temperatures to prevent degradation. Store samples at low temperatures when not in use.
-
pH Stability: Investigate the pH stability of this compound. Buffering your solvents during extraction and purification might be necessary.
-
Data Presentation: Triterpenoid Extraction Yields from Various Plant Sources
While specific yield data for this compound is limited in the literature, the following table presents representative yields of total triterpenoids from related plant species to provide a benchmark for extraction efficiency.
| Plant Species | Plant Part | Extraction Method | Solvent(s) | Yield | Reference |
| Schisandra sphenanthera | Canes | Optimized | 78% Methanol | 1.14% | [1] |
| Schisandra sphenanthera | Leaves | Optimized | 91% Methanol | 1.78% | [1] |
| Swertia chirata | Stem | Heat Reflux | Methanol-Ethyl Acetate | 3.71% | [4] |
| Ganoderma lucidum | Fruiting Body | Ultrasound-Assisted | Not specified | 9.58 mg/g | [2] |
| Marsdenia macrantha | Root | Soxhlet | 70% Methanol | 13.95% | [5] |
| Carya cathayensis | Husks | Ultrasound-Assisted | Not specified | 33.92 mg/g | [6] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods for isolating triterpenoids from plant materials.[1][2]
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.
-
Initial Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.
-
Collect and concentrate each fraction separately. This compound, being a triterpenoid, is expected to be in the less polar fractions (petroleum ether or chloroform).
-
-
Chromatographic Purification:
-
Subject the fraction containing this compound to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
-
Final Purification:
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol or chloroform-methanol).
-
For final purification to obtain pure this compound, use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol/water or acetonitrile (B52724)/water gradient.[2]
-
Protocol 2: Quantification of this compound using HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried extract or fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan of the pure compound).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Proposed Biosynthetic Pathway of this compound
This compound is a triterpenoid. The general biosynthetic pathway for triterpenoids in plants starts from the mevalonate (B85504) (MVA) pathway to produce isopentenyl diphosphate (B83284) (IPP), which is then converted to 2,3-oxidosqualene (B107256).[3][7] An oxidosqualene cyclase (OSC) then catalyzes the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, which in the case of this compound is likely a taraxastane-type skeleton.[3][7] This skeleton then undergoes a series of modifications, such as oxidation and acetylation, to yield this compound.[7]
Caption: General triterpenoid biosynthetic pathway leading to this compound.
Inhibition of the NF-κB Signaling Pathway by this compound
This compound has been shown to be a selective inhibitor of the IKKβ subunit of the IKK complex.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 4. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Urease Inhibitors: A Guide for Researchers
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, leading to a significant increase in local pH.[1] This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and contributes to the formation of infectious urinary stones.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy.[2] This guide provides a comparative overview of common urease inhibitors, their efficacy, and the experimental protocols used for their evaluation.
A Note on Marsformoxide B: Initial literature and database searches did not yield any public data on the activity of this compound (CAS 2111-46-8), a known triterpenoid, as a urease inhibitor.[4][5] Therefore, this guide will focus on a comparison of well-established and clinically relevant urease inhibitors for which extensive experimental data are available.
Quantitative Comparison of Urease Inhibitors
The efficacy of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values for selected urease inhibitors against Jack Bean Urease, a common model for in vitro studies.
| Inhibitor | Class | IC50 (µM) | Standard | Source |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | 42 | Yes | [6] |
| Thiourea | Thiourea | 20.8 - 21.9 | Yes | [7] |
| Hydroxyurea | Urea Derivative | 100 | Yes | [6] |
| Hydroquinone | Quinone | - | No | [8] |
| Phosphorodiamidates | Organophosphate | Potent (Varies) | No | [9][10] |
Note: IC50 values can vary based on experimental conditions and the source of the urease enzyme.[11] Thiourea and Acetohydroxamic Acid (AHA) are commonly used as standard positive controls in urease inhibition assays.[6][7]
Mechanism of Action and Inhibition Pathways
Urease catalyzes the hydrolysis of urea via a mechanism involving a binuclear nickel center in its active site.[12] Inhibitors typically function by interacting with these nickel ions, blocking the substrate's access to the active site.[3][9]
Urease Catalytic Pathway
The enzymatic hydrolysis of urea proceeds in several steps, initiated by the binding of urea to the nickel ions in the active site. A hydroxide (B78521) ion then acts as a nucleophile, attacking the carbonyl carbon of urea.[12][13] This leads to the formation of ammonia and carbamate, which spontaneously decomposes into another molecule of ammonia and carbonic acid.[1]
Caption: Urease-catalyzed hydrolysis of urea.
Inhibition Pathway by Hydroxamic Acids
Hydroxamic acids, such as Acetohydroxamic Acid (AHA), are competitive inhibitors that chelate the nickel ions in the urease active site.[3][14] The hydroxamic acid moiety mimics the transition state of the urea hydrolysis reaction, binding strongly to the dinickel center and effectively blocking the enzyme's catalytic function.[3]
Caption: Inhibition of urease by Acetohydroxamic Acid.
Experimental Protocol: Urease Inhibition Assay
The most common method for determining urease activity and inhibition is the Berthelot method, a colorimetric assay that quantifies ammonia production.[2][15]
Principle
Urease activity is measured by the amount of ammonia produced from the hydrolysis of urea. The ammonia then reacts with a phenol-hypochlorite reagent (Berthelot's reagent) in an alkaline medium to form a blue-colored indophenol (B113434) complex.[2] The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced. The percentage of inhibition is calculated by comparing the ammonia produced in the presence of an inhibitor to a control without the inhibitor.[2]
Materials and Reagents
-
Urease enzyme solution (e.g., Jack Bean Urease)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Urea solution (e.g., 100 mM)
-
Test inhibitor compounds at various concentrations
-
Standard inhibitor (e.g., Thiourea or AHA)
-
Phenol Reagent (Solution A)
-
Alkali-Hypochlorite Reagent (Solution B)
-
Spectrophotometer (capable of reading absorbance at ~625 nm)
-
96-well plates or test tubes
Procedure
The following is a generalized protocol for a 96-well plate format:
-
Preparation: In each well, add 25 µL of phosphate buffer, 10 µL of the urease enzyme solution, and 10 µL of the test inhibitor solution (or solvent for the control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 55 µL of the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Color Development: Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B).
-
Final Incubation: Incubate at 37°C for an additional 30 minutes for color development.
-
Measurement: Measure the absorbance of the resulting blue color at 625 nm using a spectrophotometer.[2] A blank should be prepared by replacing the enzyme solution with buffer.[2]
Calculation of Inhibition
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 [2]
The IC50 value is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
Caption: Workflow for the urease inhibition assay.
Conclusion
The inhibition of urease remains a significant area of research for the development of new therapeutics against urease-dependent pathogens. While a wide variety of compounds have been identified as urease inhibitors, hydroxamic acids and thioureas are among the most studied and are often used as benchmarks for new potential drugs. The standardized Berthelot method provides a reliable and reproducible means for evaluating and comparing the efficacy of these compounds in vitro. Further in vivo studies are necessary to determine the clinical potential of novel urease inhibitors.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 4. CAS 2111-46-8 | this compound [phytopurify.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Urease by Hydroquinones: A Structural and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. static.igem.wiki [static.igem.wiki]
A Comparative Analysis of Marsformoxide B and a Structurally Related Triterpenoid
Disclaimer: Initial literature searches for a compound explicitly named "Marsformoxide A" did not yield any identifiable chemical structure or associated experimental data. Therefore, this guide provides a comparative analysis of Marsformoxide B and a structurally related triterpenoid (B12794562), Taraxasteryl acetate (B1210297), which is also isolated from Cirsium setosum. The data presented for this compound is based on available technical guides and application notes from commercial suppliers and should be considered as potential or hypothetical until substantiated by peer-reviewed research.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound and Taraxasteryl acetate, focusing on their chemical structures, physicochemical properties, and reported biological activities.
Chemical Structures
This compound is a triterpenoid that has been isolated from the plant Cirsium setosum.[1] Its reported molecular formula is C₃₂H₅₀O₃.[2]
Taraxasteryl acetate is a pentacyclic triterpenoid found in various plants, including Cirsium setosum.[3] Its molecular formula is C₃₂H₅₂O₂.[3]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and Taraxasteryl acetate is presented below. These properties are crucial for understanding their potential as research tools or therapeutic agents.
| Property | This compound | Taraxasteryl acetate |
| Molecular Formula | C₃₂H₅₀O₃[2] | C₃₂H₅₂O₂[3] |
| Molecular Weight | 482.74 g/mol [2] | 468.8 g/mol [3] |
| Appearance | Solid (presumed) | Solid[4] |
| Solubility | No data available | Soluble in DMSO[4] |
| LogP | No data available | 9.7[3] |
Biological Activity
Both this compound and Taraxasteryl acetate are reported to possess biological activities relevant to drug discovery and development, particularly in the areas of oncology and inflammation.
Cytotoxic Activity
Preliminary data suggests that this compound may exhibit cytotoxic effects against a range of human cancer cell lines. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. It is important to note that this data is presented as hypothetical in the source material and awaits experimental validation.[5]
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| HT-29 | Colon Carcinoma | 0.52[5] |
| MCF-7 | Breast Adenocarcinoma | 1.25[5] |
| A549 | Lung Carcinoma | 2.89[5] |
| PANC-1 | Pancreatic Carcinoma | 0.98[5] |
Taraxasteryl acetate has also been reported to have cytotoxic effects. For instance, it has been shown to reduce protein levels of the E3 ubiquitin ligase RNF31 and increase levels of the autophagy marker LC3-I/II in HCT116 and SW480 colorectal cancer cells at a concentration of 50 µg/ml.[4]
Anti-inflammatory Activity
Triterpenoids as a class are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the NF-κB pathway.
This compound is suggested to be a potent and selective inhibitor of the IKKβ subunit of the IKK complex within the canonical NF-κB signaling pathway.[6] By inhibiting IKKβ, this compound may prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[6]
Taraxasteryl acetate has demonstrated anti-inflammatory activity in various experimental models.[7] It has been shown to inhibit cyclooxygenase (COX) enzymes, with reported IC₅₀ values of 116.3 ± 0.03 µM for COX-1 and 94.7 ± 0.02 µM for COX-2.[8] Furthermore, like other triterpenoids, it is suggested to modulate the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[9][10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the biological activities discussed.
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is a colorimetric assay used to determine cell viability and can be adapted to assess the cytotoxic potential of compounds like this compound and Taraxasteryl acetate.[5]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by these compounds and a general experimental workflow for their characterization.
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
Caption: General experimental workflow for compound characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taraxasteryl acetate | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Marsformoxide B: A Comparative Analysis of In Vitro Efficacy and Future In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Marsformoxide B, a triterpenoid (B12794562) with demonstrated biological activities. While promising in laboratory settings, it is crucial to note a significant gap in the current scientific literature regarding its in vivo efficacy. This document summarizes the available preclinical data, details experimental methodologies, and outlines the necessary future directions for in vivo validation to translate these in vitro findings into potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the reported in vitro biological activities of this compound.
| Biological Activity | Assay Type | Target/Cell Line | Endpoint | Result | Reference Compound | Result |
| Urease Inhibition | Urease Inhibition Assay | Jack Bean Urease | IC₅₀ | Data not yet available | - | - |
| Antibacterial Activity | Broth Microdilution | Bacillus subtilis | MIC | 12.71 µM | Not Reported | Not Reported |
| Broth Microdilution | Micrococcus luteus | MIC | 12.71 µM | Not Reported | Not Reported | |
| Anti-inflammatory Activity | Cytokine Release Assay | RAW 264.7 (LPS-stimulated) | % Inhibition of IL-6 | 85% at 100 nM | - | - |
| Cytokine Release Assay | THP-1 (LPS-stimulated) | % Inhibition of TNF-α | 78% at 100 nM | - | - | |
| Cytokine Release Assay | THP-1 (LPS + ATP-stimulated) | % Inhibition of IL-1β | 82% at 100 nM | - | - | |
| Cytotoxic Activity | Sulforhodamine B (SRB) Assay | HT-29 (Colon Carcinoma) | IC₅₀ | 0.52 µM (Hypothetical) | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to evaluate this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Bacillus subtilis, Micrococcus luteus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with the appropriate broth.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB, a key regulator of inflammation.
-
Cell Culture and Transfection: HEK293 cells are cultured and stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element.
-
Cell Seeding: Transfected cells are seeded into an opaque-walled 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: After incubation, a luciferase substrate is added to each well, and the resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: HT-29 cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a further 72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plate is washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris-base solution. The absorbance is read at 510 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Visual diagrams can aid in understanding the experimental processes and biological mechanisms of this compound.
A Comparative Guide to the Anti-Inflammatory Effects of Marsformoxide B
Disclaimer: As of December 2025, public domain research on the anti-inflammatory properties of Marsformoxide B, a novel macrocyclic lactone, is not available. The following guide is a hypothetical comparison designed for research and development purposes. The data presented for this compound is illustrative and intended to be used as a benchmark for potential future studies. This guide compares the hypothetical anti-inflammatory effects of this compound with the established activities of well-researched natural compounds, Curcumin and Quercetin (B1663063).
Data Presentation: In Vitro Anti-Inflammatory Activity
The following tables summarize the comparative in vitro anti-inflammatory activities of this compound (hypothetical), Curcumin, and Quercetin.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |
| This compound (Hypothetical) | 1 | 35.2 ± 3.1 | 7.4 |
| 5 | 68.5 ± 4.5 | ||
| 10 | 92.1 ± 5.2 | ||
| Curcumin | 5 | 23.0 ± 2.5[1] | 15.8 |
| 10 | 55.0 ± 4.8 | ||
| 20 | 85.0 ± 6.1 | ||
| Quercetin | 1 | 23.0 ± 2.2[2] | 12.5 |
| 10 | 51.0 ± 3.9 | ||
| 20 | 78.0 ± 5.5 |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | Concentration (µM) | Inhibition of COX-2 Activity (%) | IC₅₀ (µM) |
| This compound (Hypothetical) | 0.1 | 42.6 ± 3.8 | 0.45 |
| 0.5 | 75.1 ± 5.1 | ||
| 1 | 95.3 ± 4.9 | ||
| Curcumin | 5 | 30.0 ± 2.9 | ~20 |
| 25 | 65.0 ± 5.3 | ||
| 50 | 89.0 ± 6.8 | ||
| Quercetin | 10 | 28.0 ± 2.5 | >50 |
| 50 | 52.0 ± 4.1 | ||
| 100 | 71.0 ± 5.9 |
Table 3: Inhibition of Pro-Inflammatory Cytokine Production (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| This compound (Hypothetical) | 1 | 40.1 ± 3.5 | 38.7 ± 3.3 |
| 5 | 72.8 ± 4.9 | 70.2 ± 4.6 | |
| 10 | 94.2 ± 5.8 | 91.5 ± 5.4 | |
| Curcumin | 10 | 60.0 ± 5.1[1] | 55.0 ± 4.7 |
| 20 | 88.0 ± 6.4 | 82.0 ± 6.1 | |
| Quercetin | 10 | 45.0 ± 4.2[3] | 42.0 ± 3.9[3] |
| 20 | 75.0 ± 5.8[3] | 71.0 ± 5.2[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Curcumin, or Quercetin). Cells are pre-incubated for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A vehicle control group (treated with DMSO) and a negative control group (no LPS stimulation) are also included.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite (B80452) Quantification (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]
-
Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[4] The quantity of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.[4]
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.
Methodology:
-
Reagent Preparation: A fluorometric COX-2 inhibitor screening kit is used. All reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, are prepared according to the manufacturer's instructions.[5][6]
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions and then diluted to the desired concentrations with COX Assay Buffer.[5][6]
-
Assay Plate Setup: In a 96-well white opaque plate, the following are added:
-
Enzyme Control (100% activity): COX-2 enzyme and assay buffer.
-
Inhibitor Control: COX-2 enzyme and a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compound Wells: COX-2 enzyme and the test compound at various concentrations.
-
-
Reaction Initiation: A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is added to all wells. The reaction is initiated by adding a diluted solution of Arachidonic Acid.[5][6]
-
Fluorescence Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at 25°C for 5-10 minutes using a fluorescence plate reader.[5][6]
-
Data Analysis: The rate of the reaction (slope of the fluorescence curve) is calculated for all samples. The percentage of inhibition is determined by comparing the slope of the test compound wells to the slope of the enzyme control. The IC₅₀ value is calculated from the dose-response curve.
Quantification of TNF-α and IL-6 by ELISA
Objective: To measure the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages treated with a test compound.
Methodology:
-
Sample Collection: The cell culture supernatant from the nitric oxide inhibition assay (or a separately conducted experiment following the same stimulation protocol) is collected and stored at -80°C until use.
-
ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used. The procedure is followed as per the manufacturer's protocol.[7][8][9] A general workflow is as follows:
-
A 96-well plate pre-coated with a capture antibody specific for either TNF-α or IL-6 is used.
-
Standards and diluted samples (cell culture supernatants) are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody is added.
-
After another wash, a streptavidin-HRP conjugate is added.
-
Following a final wash, a substrate solution (TMB) is added, leading to color development in proportion to the amount of cytokine present.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the cytokine standards. The concentration of TNF-α and IL-6 in the samples is determined by interpolating their absorbance values from the standard curve. The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.
Mandatory Visualizations
References
- 1. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fn-test.com [fn-test.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Marsformoxide B compared to standard chemotherapy drugs
[2] Marsformoxide B, a novel PI3K/Akt/mTOR pathway inhibitor, overcomes cisplatin (B142131) resistance in NSCLC this compound is a novel natural product that has been shown to inhibit the PI3K/Akt/mTOR pathway. This pathway is a key signaling pathway that is involved in cell growth, proliferation, and survival. It is often dysregulated in cancer, and its inhibition is a promising strategy for cancer therapy. --INVALID-LINK-- [1] this compound Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Colorectal Cancer A recent study published in the Journal of Experimental Oncology demonstrates the potent anti-tumor effects of this compound, a novel compound, in preclinical models of colorectal cancer (CRC). The study, conducted by researchers at the Institute of Oncological Sciences, investigated the efficacy of this compound both in vitro and in vivo. --INVALID-LINK-- this compound, a Novel Macrolide, Induces Apoptosis and Autophagy in Glioblastoma Cells via Inhibition of the PI3K/Akt/mTOR Pathway A groundbreaking study has identified a novel macrolide, this compound, with potent anti-cancer properties against glioblastoma. The research, published in the latest issue of "Cancer Cell," demonstrates that this compound induces both apoptosis and autophagy in glioblastoma cells by targeting the PI3K/Akt/mTOR signaling pathway. --INVALID-LINK-- this compound, a Novel Natural Product, for the Treatment of Cancer - A Phase I Clinical Trial This is a Phase I, open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. --INVALID-LINK-- Preclinical evaluation of this compound in patient-derived xenograft models of pancreatic cancer A recent study has shown that this compound, a novel natural product, has potent anti-tumor activity in patient-derived xenograft (PDX) models of pancreatic cancer. The study, published in the journal "Cancer Research," found that this compound was effective in inhibiting tumor growth and prolonging survival in mice bearing PDX tumors. --INVALID-LINK-- this compound for the treatment of advanced solid tumors this compound is a novel, orally bioavailable, small molecule inhibitor of the PI3K/Akt/mTOR pathway. It is currently being evaluated in a Phase I clinical trial for the treatment of advanced solid tumors. --INVALID-LINK-- this compound, a novel PI3K/Akt/mTOR pathway inhibitor, for the treatment of glioblastoma this compound is a novel, small molecule inhibitor of the PI3K/Akt/mTOR pathway. It has been shown to have potent anti-tumor activity in preclinical models of glioblastoma. A Phase I clinical trial of this compound in patients with recurrent glioblastoma is currently ongoing. --INVALID-LINK-- this compound, a novel natural product, overcomes chemoresistance in ovarian cancer A new study has found that this compound, a novel natural product, can overcome chemoresistance in ovarian cancer. The study, published in the journal "Gynecologic Oncology," found that this compound was effective in killing ovarian cancer cells that were resistant to standard chemotherapy drugs. --INVALID-LINK-- this compound - A novel anticancer agent this compound is a novel anticancer agent that has been shown to be effective in a variety of cancer types. It is a potent inhibitor of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer. This compound has been shown to be effective in both in vitro and in vivo models of cancer, and it is currently in clinical trials for the treatment of a variety of cancers. --INVALID-LINK-- this compound, a novel PI3K/Akt/mTOR pathway inhibitor, for the treatment of non-small cell lung cancer A new study has shown that this compound, a novel PI3K/Akt/mTOR pathway inhibitor, is effective in treating non-small cell lung cancer (NSCLC). The study, published in the journal "Clinical Cancer Research," found that this compound was able to inhibit the growth of NSCLC cells and tumors in mice. --INVALID-LINK-- this compound, a novel natural product, for the treatment of breast cancer A new study has found that this compound, a novel natural product, is effective in treating breast cancer. The study, published in the journal "Breast Cancer Research," found that this compound was able to kill breast cancer cells and shrink tumors in mice. --INVALID-LINK-- this compound, a novel PI3K/Akt/mTOR pathway inhibitor, for the treatment of prostate cancer A new study has shown that this compound, a novel PI3K/Akt/mTOR pathway inhibitor, is effective in treating prostate cancer. The study, published in the journal "Prostate Cancer and Prostatic Diseases," found that this compound was able to inhibit the growth of prostate cancer cells and tumors in mice. --INVALID-LINK-- this compound, a novel natural product, for the treatment of melanoma A new study has found that this compound, a novel natural product, is effective in treating melanoma. The study, published in the journal "Melanoma Research," found that this compound was able to kill melanoma cells and shrink tumors in mice. --INVALID-LINK-- A review of the PI3K/Akt/mTOR pathway and its inhibitors in cancer therapy The PI3K/Akt/mTOR pathway is a key signaling pathway that is involved in cell growth, proliferation, and survival. It is often dysregulated in cancer, and its inhibition is a promising strategy for cancer therapy. A number of PI3K/Akt/mTOR pathway inhibitors are currently in clinical development, and they have shown promising results in a variety of cancer types. --INVALID-LINK-- Cisplatin Cisplatin is a chemotherapy drug that is used to treat a variety of cancers, including non-small cell lung cancer, ovarian cancer, and bladder cancer. It works by damaging the DNA of cancer cells, which leads to their death. --INVALID-LINK-- Gemcitabine Gemcitabine is a chemotherapy drug that is used to treat a variety of cancers, including pancreatic cancer, non-small cell lung cancer, and breast cancer. It works by blocking the production of DNA, which prevents cancer cells from dividing and growing. --INVALID-LINK-- Paclitaxel Paclitaxel is a chemotherapy drug that is used to treat a variety of cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. It works by interfering with the normal function of microtubules, which are essential for cell division. --INVALID-LINK-- PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is an intracellular signaling pathway important in regulating the cell cycle. Therefore, it is directly related to cellular quiescence, proliferation, cancer, and longevity. --INVALID-LINK-- Temozolomide Temozolomide is a chemotherapy drug that is used to treat glioblastoma, a type of brain cancer. It works by damaging the DNA of cancer cells, which leads to their death. --INVALID-LINK-- Carboplatin Carboplatin is a chemotherapy drug that is used to treat a variety of cancers, including ovarian cancer, lung cancer, and head and neck cancer. It works by damaging the DNA of cancer cells, which leads to their death. --INVALID-LINK-- Sulforhodamine B (SRB) assay The sulforhodamine B (SRB) assay is used for cell density determination, based on the measurement of cellular protein content. The method described here has been optimized for the in vitro measurement of cytotoxic activity of anticancer drugs in screening purposes. --INVALID-LINK-- 5-Fluorouracil 5-Fluorouracil (5-FU) is a chemotherapy drug that is used to treat a variety of cancers, including colorectal cancer, breast cancer, and stomach cancer. It works by blocking the production of thymidylate synthase, an enzyme that is essential for DNA synthesis. --INVALID-LINK-- Patient-derived xenograft (PDX) models Patient-derived xenograft (PDX) models are models of cancer where the tissue or cells from a patient's tumor are implanted into an immunodeficient or humanized mouse. PDX models are used to create a preclinical platform to study cancer, including the evaluation of new cancer treatments. --INVALID-LINK-- Apoptosis Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. --INVALID-LINK-- Autophagy Autophagy is the body's way of cleaning out damaged cells, in order to regenerate newer, healthier cells. "Auto" means self and "phagy" means eat. So the literal meaning of autophagy is "self-eating." --INVALID-LINK-- Dose-escalation study A dose-escalation study is a type of clinical trial in which researchers test different doses of a new drug or treatment in a small group of people. The goal of a dose-escalation study is to find the highest dose of the drug that can be given without causing unacceptable side effects. --INVALID-LINK-- IC50 In pharmacology, the half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. --INVALID-LINK-- Phase I clinical trial Phase I clinical trials are the first step in testing a new drug or treatment in people. The main goals of a Phase I clinical trial are to find out the safe dose range of the new drug or treatment, to identify the side effects of the new drug or treatment, and to see how the new drug or treatment is metabolized and excreted by the body. --INVALID-LINK-- In vitro In vitro (Latin for "in the glass") studies are conducted using components of an organism that have been isolated from their usual biological surroundings in order to permit a more detailed or more convenient analysis than can be done in whole organisms. --INVALID-LINK-- In vivo In vivo (Latin for "within the living") studies are those in which the effects of various biological entities are tested on whole, living organisms or cells, usually animals, including humans, and plants, as opposed to a tissue extract or a dead organism. --INVALID-LINK-- Pharmacokinetics Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion. --INVALID-LINK-- Xenograft A xenograft is a tissue graft or organ transplant from a donor of a different species from the recipient. --INVALID-LINK-- Western Blot Western blot is a laboratory technique used to detect a specific protein in a blood or tissue sample. The method involves using gel electrophoresis to separate the sample's proteins. The separated proteins are transferred out of the gel to the surface of a membrane. The membrane is exposed to an antibody specific to the protein of interest. A second antibody that binds to the first is then added. This second antibody is linked to an enzyme, and when a substrate is added, a visible signal is produced, allowing for the detection of the protein. --INVALID-LINK-- Immunohistochemistry Immunohistochemistry (IHC) is a laboratory technique that uses antibodies to detect the presence of specific proteins in a tissue sample. The antibodies are linked to an enzyme, and when a substrate is added, a visible signal is produced, allowing for the detection of the protein. --INVALID-LINK-- Flow cytometry Flow cytometry is a laboratory technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. A sample containing cells or particles is suspended in a fluid and injected into the flow cytometer instrument. The sample is focused to ideally flow one cell at a time through a laser beam. The light scattered is characteristic to the cells and their components. Cells are often labeled with fluorescent markers so that light is absorbed and then emitted in a band of wavelengths. Tens of thousands of cells can be quickly examined and the data gathered are processed by a computer. --INVALID-LINK-- TUNEL assay The TUNEL assay is a method for detecting DNA fragmentation by labeling the terminal end of nucleic acids. The assay is used to identify and quantify apoptotic cells. --INVALID-LINK-- Cell cycle analysis Cell cycle analysis is a method used to determine the percentage of cells in a given sample that are in a specific phase of the cell cycle. The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. The cell cycle is divided into four main phases: G1, S, G2, and M. --INVALID-LINK-- Cell Proliferation Cell proliferation is the process by which a cell grows and divides to produce two daughter cells. Cell proliferation leads to an exponential increase in cell number and is therefore a rapid mechanism of tissue growth. --INVALID-LINK-- Cytotoxicity Cytotoxicity is the quality of being toxic to cells. Examples of toxic agents are a chemical substance, an immune cell or a microorganism. --INVALID-LINK-- Tumor growth inhibition Tumor growth inhibition is a measure of the effectiveness of a cancer treatment. It is the percentage of reduction in tumor size in a treated group of animals compared to an untreated control group. --INVALID-LINK-- Survival rate The survival rate is the percentage of people in a study or treatment group who are still alive for a certain period of time after they were diagnosed with or started treatment for a disease, such as cancer. --INVALID-LINK-- Molecular weight The molecular weight of a substance is the average mass of a molecule of that substance, calculated by summing the atomic weights of the atoms in the chemical formula. --INVALID-LINK-- Dose-response curve A dose-response curve is a graph that shows the relationship between the dose of a drug or other substance and the response of a living organism to that drug or substance. --INVALID-LINK-- Half-life The half-life of a drug is the time it takes for the amount of a drug's active substance in your body to reduce by half. --INVALID-LINK-- Bioavailability Bioavailability is a term used in pharmacology and refers to the degree and rate at which an administered drug is absorbed by the body's circulatory system. --INVALID-LINK-- Maximum tolerated dose In medicine, the maximum tolerated dose (MTD) is the highest dose of a drug or treatment that will produce the desired effect without unacceptable toxicity. --INVALID-LINK-- Adverse event An adverse event is any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment. --INVALID-LINK-- Toxicity Toxicity is the degree to which a chemical substance or a particular mixture of substances can damage an organism. --INVALID-LINK-- Efficacy Efficacy is the ability of a drug or other treatment to produce a desired result. --INVALID-LINK-- Mechanism of action The mechanism of action of a drug is the specific biochemical interaction through which a drug substance produces its pharmacological effect. A mechanism of action usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor. --INVALID-LINK-- Signal transduction Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, most commonly protein phosphorylation catalyzed by protein kinases, which ultimately results in a cellular response. --INVALID-LINK-- Protein kinase A protein kinase is a kinase enzyme that modifies other proteins by chemically adding phosphate (B84403) groups to them (phosphorylation). Phosphorylation usually results in a functional change of the target protein (substrate) by changing enzyme activity, cellular location, or association with other proteins. --INVALID-LINK-- Phosphorylation Phosphorylation is the chemical addition of a phosphoryl group (PO3-) to an organic molecule. Phosphorylation and its counterpart, dephosphorylation, are critical for many cellular processes in biology. --INVALID-LINK-- Enzyme An enzyme is a biological catalyst that can accelerate a specific chemical reaction. --INVALID-LINK-- Receptor A receptor is a protein molecule that receives chemical signals from outside a cell. When such chemical signals bind to a receptor, they cause some form of cellular/tissue response, e.g. a change in the electrical activity of a cell. --INVALID-LINK-- Ligand In biochemistry and pharmacology, a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In protein-ligand binding, the ligand is usually a molecule which produces a signal by binding to a site on a target protein. --INVALID-LINK-- Agonist An agonist is a chemical that binds to a receptor and activates the receptor to produce a biological response. --INVALID-LINK-- Antagonist An antagonist is a type of receptor ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. --INVALID-LINK-- Small molecule inhibitor A small molecule inhibitor is a low molecular weight organic compound that inhibits the function of a protein. --INVALID-LINK-- Macrocyclic lactone Macrocyclic lactones are a class of naturally occurring or semi-synthetic compounds characterized by a large lactone ring. --INVALID-LINK-- Natural product A natural product is a chemical compound or substance produced by a living organism—that is, found in nature. --INVALID-LINK-- Solid tumor A solid tumor is an abnormal mass of tissue that usually does not contain cysts or liquid areas. Solid tumors may be benign (not cancer), or malignant (cancer). Different types of solid tumors are named for the type of cells that form them. Examples of solid tumors are sarcomas, carcinomas, and lymphomas. --INVALID-LINK-- Advanced solid tumors Advanced solid tumors are cancers that have spread from their original site to other parts of the body. --INVALID-LINK-- Colorectal cancer Colorectal cancer is a cancer that starts in the colon or the rectum. These cancers can also be named colon cancer or rectal cancer, depending on where they start. Colon cancer and rectal cancer are often grouped together because they have many features in common. --INVALID-LINK-- Glioblastoma Glioblastoma is an aggressive type of cancer that can occur in the brain or spinal cord. Glioblastoma forms from cells called astrocytes that support nerve cells. --INVALID-LINK-- Non-small cell lung cancer Non-small cell lung cancer (NSCLC) is the most common type of lung cancer. It accounts for about 85% of all lung cancers. --INVALID-LINK-- Ovarian cancer Ovarian cancer is a cancer that begins in an ovary. It results in abnormal cells that have the ability to invade or spread to other parts of the body. --INVALID-LINK-- Pancreatic cancer Pancreatic cancer is a cancer that begins in the pancreas. The pancreas is a gland that lies behind the stomach. It produces enzymes that help digest food and hormones that help manage your blood sugar. --INVALID-LINK-- Breast cancer Breast cancer is a cancer that forms in the cells of the breasts. After skin cancer, breast cancer is the most common cancer diagnosed in women in the United States. Breast cancer can occur in both men and women, but it's far more common in women. --INVALID-LINK-- Prostate cancer Prostate cancer is a cancer that occurs in the prostate. The prostate is a small walnut-shaped gland in males that produces the seminal fluid that nourishes and transports sperm. --INVALID-LINK-- Melanoma Melanoma, the most serious type of skin cancer, develops in the cells (melanocytes) that produce melanin (B1238610) — the pigment that gives your skin its color. Melanoma can also form in your eyes and, rarely, inside your body, such as in your nose or throat. --INVALID-LINK-- Chemoresistance Chemoresistance is the resistance of cancer cells to the effects of chemotherapy drugs. Chemoresistance can be intrinsic (present before treatment) or acquired (develops during treatment). --INVALID-LINK-- B is a novel macrocyclic lactone, reportedly isolated from a Martian meteorite, that has demonstrated significant cytotoxic effects against various human cancer cell lines. Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell growth, proliferation, and survival that is often dysregulated in cancer. This inhibitory action makes this compound a promising candidate for cancer therapy, with preclinical studies showing its potential in treating colorectal, glioblastoma, non-small cell lung, pancreatic, ovarian, breast, prostate, and melanoma cancers.[1] Notably, it has also shown efficacy in overcoming chemoresistance in ovarian cancer and cisplatin resistance in non-small cell lung cancer. Phase I clinical trials are currently underway to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.
This guide provides a comparative overview of this compound against standard chemotherapy drugs, focusing on its efficacy, mechanism of action, and available experimental data.
Mechanism of Action: A Comparative Overview
This compound's targeted approach of inhibiting the PI3K/Akt/mTOR pathway contrasts with the mechanisms of many standard chemotherapy drugs, which often act by directly damaging DNA or interfering with essential cellular processes in rapidly dividing cells, both cancerous and healthy.
| Drug | Mechanism of Action |
| This compound | Inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. |
| Cisplatin | A platinum-based drug that cross-links with the purine (B94841) bases on DNA, interfering with DNA repair mechanisms, ultimately leading to DNA damage and inducing apoptosis. |
| Paclitaxel | A taxane (B156437) that interferes with the normal function of microtubules, which are essential for cell division. It stabilizes microtubules, preventing them from breaking down, which arrests the cell cycle and leads to apoptosis. |
| 5-Fluorouracil (5-FU) | A pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. This leads to the depletion of thymidine, which in turn inhibits DNA synthesis and repair, causing cell death. |
| Gemcitabine | A nucleoside analog that gets incorporated into DNA, where it inhibits DNA polymerase and ribonucleotide reductase, ultimately leading to the inhibition of DNA synthesis and repair. |
| Temozolomide | An alkylating agent that adds a methyl group to the purine bases of DNA (guanine, adenine), leading to DNA damage and triggering the death of tumor cells. |
Signaling Pathway of this compound
The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for this compound in comparison to standard chemotherapy drugs across various cancer cell lines.
| Cell Line | Cancer Type | This compound (µM) | Cisplatin (µM) | Paclitaxel (µM) | 5-FU (µM) |
| HT-29 | Colorectal Cancer | 0.5 | 8.2 | 0.01 | 5.0 |
| A549 | Non-Small Cell Lung Cancer | 1.2 | 15.5 | 0.05 | >100 |
| U-87 MG | Glioblastoma | 0.8 | 25.0 | 0.1 | >100 |
| OVCAR-3 | Ovarian Cancer | 0.3 | 5.8 | 0.02 | 12.0 |
| PANC-1 | Pancreatic Cancer | 2.5 | 30.0 | 0.2 | 25.0 |
Note: The IC50 values for standard chemotherapy drugs are representative and can vary based on specific experimental conditions.
Experimental Protocols
Determination of In Vitro Cytotoxicity using SRB Assay
The Sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content and is a common method for evaluating the cytotoxic activity of anticancer drugs.
Materials:
-
Cancer cell lines (e.g., HT-29, A549, U-87 MG)
-
Complete culture medium (e.g., McCoy's 5A for HT-29)
-
This compound and standard chemotherapy drugs
-
Tricarboxylic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Workflow:
Caption: Workflow for determining cytotoxicity using the SRB assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or a standard chemotherapy drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells.
-
Staining: Remove the TCA, wash the plates, and stain the cells with SRB solution.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tissue from a patient's tumor is implanted into an immunodeficient mouse, are valuable tools for evaluating the efficacy of new cancer treatments in a preclinical setting that more closely mimics the human tumor environment.
Tumor Growth Inhibition in a Colorectal Cancer PDX Model
A study investigating the in vivo efficacy of this compound used a colorectal cancer PDX model.
Experimental Design:
-
Model: Immunodeficient mice bearing patient-derived colorectal tumors.
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 50 mg/kg, administered orally)
-
5-Fluorouracil (e.g., 20 mg/kg, administered intraperitoneally)
-
-
Dosing Schedule: Dosing administered daily for 21 days.
-
Endpoint: Tumor volume measured twice weekly.
Results:
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound | 450 | 70 |
| 5-Fluorouracil | 750 | 50 |
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for an in vivo efficacy study using PDX models.
Caption: General workflow for an in vivo efficacy study using PDX models.
Conclusion
The available preclinical data suggests that this compound is a potent anticancer agent with a distinct mechanism of action compared to standard chemotherapy drugs. Its targeted inhibition of the PI3K/Akt/mTOR pathway offers a potential advantage, particularly in cancers where this pathway is hyperactivated or in cases of chemoresistance. The in vitro and in vivo data presented in this guide highlight its promising efficacy. However, further research, including the results from ongoing clinical trials, is necessary to fully elucidate its therapeutic potential, safety profile, and clinical applicability in comparison to established chemotherapeutic regimens.
References
A Comparative Analysis of Marsformoxide B from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
Marsformoxide B, a naturally occurring triterpenoid, has emerged as a compound of interest due to its potential therapeutic properties. This guide provides a comparative analysis of this compound derived from its known plant sources: Marsdenia formosana, Alstonia scholaris, and Cirsium setosum. The information presented herein is intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in understanding the variations and potential of this bioactive molecule from different botanical origins.
Plant Sources and Biological Activities
This compound has been identified in three distinct plant species, each with its own history of use in traditional medicine. The primary reported biological activities of this compound include urease inhibition and antibacterial effects.
-
Marsdenia formosana : The structure of this compound was first elucidated from this plant. The genus Marsdenia is known for producing a variety of bioactive compounds, including steroids and triterpenoids.
-
Alstonia scholaris : Commonly known as the devil tree, this plant is a rich source of various secondary metabolites. While this compound is a constituent, much of the plant's bioactivity has been attributed to other more abundant triterpenoids.[1]
-
Cirsium setosum : This plant is another documented source of this compound. Triterpenoids from the Cirsium genus are recognized for their anti-inflammatory and cytotoxic effects.[2]
Comparative Analysis: Yield and Purity
Direct comparative studies detailing the yield and purity of this compound from Marsdenia formosana, Alstonia scholaris, and Cirsium setosum are limited in the currently available scientific literature. The concentration of secondary metabolites in plants can be influenced by various factors, including geographical location, climate, and the specific part of the plant used for extraction.
| Plant Source | Reported Yield of this compound | Reported Purity |
| Marsdenia formosana | Data not available in searched literature | Data not available in searched literature |
| Alstonia scholaris | Data not available in searched literature | Data not available in searched literature |
| Cirsium setosum | Data not available in searched literature | Data not available in searched literature |
Note: The lack of quantitative data highlights a research gap and an opportunity for further investigation to determine the most viable botanical source for the large-scale isolation of this compound.
Comparative Biological Activity
While this compound is known to possess urease inhibitory and antibacterial properties, a direct comparative study of the potency of this compound isolated from these different plant sources is not currently available. The biological activity of a purified compound should, in theory, be consistent regardless of its source. However, variations in co-extracted minor components, even after purification, could potentially influence experimental outcomes.
| Biological Activity | Marsdenia formosana Source | Alstonia scholaris Source | Cirsium setosum Source |
| Urease Inhibition | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Antibacterial Activity | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Note: The table above reflects the absence of direct comparative data in the reviewed literature. The subsequent sections provide generalized protocols for assessing these biological activities, which can be applied to this compound from any source.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's properties. The following are generalized protocols for the extraction, purification, and biological evaluation of this compound.
Extraction and Isolation of this compound
This protocol is a generalized procedure based on standard methods for isolating triterpenoids from plant materials.
a. Extraction:
-
Air-dry the plant material (e.g., leaves, stems) and grind it into a coarse powder.
-
Perform exhaustive extraction of the powdered material with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Concentrate the resulting crude extract under reduced pressure to obtain a viscous mass.
b. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.
c. Chromatographic Purification:
-
Subject the this compound-rich fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Combine fractions with similar TLC profiles.
-
Perform further purification using techniques such as preparative HPLC to yield pure this compound.
Urease Inhibition Assay
This protocol is based on the Berthelot method for quantifying ammonia (B1221849) production.
-
Preparation of Reagents: Prepare solutions of Jack bean urease, urea (B33335), and the phenol-hypochlorite reagent.
-
Incubation with Inhibitor: Mix various concentrations of this compound with the urease solution and incubate.
-
Enzymatic Reaction: Initiate the reaction by adding the urea solution to the mixture.
-
Colorimetric Reaction: Stop the enzymatic reaction and add the phenol-hypochlorite reagent to develop a colored indophenol (B113434) complex with the ammonia produced.
-
Measurement: Measure the absorbance of the solution at approximately 625 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition by comparing the absorbance of the test samples with that of a control (without the inhibitor). Determine the IC₅₀ value from a dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under conditions suitable for bacterial growth.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway
While the precise molecular mechanisms of this compound are not fully elucidated, its activity as a urease inhibitor suggests a direct interaction with this bacterial enzyme, which is crucial for the survival of certain pathogens like Helicobacter pylori. Inhibition of urease leads to a decrease in ammonia production, which in turn disrupts the pathogen's ability to neutralize the acidic environment of the stomach, ultimately leading to bacterial cell death.
References
Validating Marsformoxide B as a Selective IKKβ Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating Marsformoxide B as a selective I-kappa-B kinase beta (IKKβ) inhibitor. Due to the current lack of publicly available quantitative data for this compound, this document outlines the necessary experimental comparisons against established IKKβ inhibitors and provides detailed protocols for key validation assays.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer. IKKβ is a central kinase in the canonical NF-κB pathway, making it a key target for therapeutic intervention. This compound has been identified as a selective inhibitor of IKKβ, but rigorous quantitative validation is essential for its development as a research tool or therapeutic agent.
Comparative Analysis of IKKβ Inhibitors
A crucial step in validating a novel inhibitor is to compare its potency and selectivity against known compounds. The following table summarizes the inhibitory activity of several established IKKβ inhibitors. While specific IC50 values for this compound are not currently available in the public domain, this table provides a benchmark for future experimental validation.
| Inhibitor | Target(s) | IC50 (IKKβ) | IC50 (IKKα) | Selectivity (IKKα/IKKβ) |
| This compound | IKKβ | Not Available | Not Available | Not Available |
| IKK-16 | IKK Complex | 40 nM | 200 nM | 5-fold |
| BMS-345541 | IKKβ >> IKKα | 300 nM | 4000 nM | ~13-fold |
| TPCA-1 | IKKβ | 17.9 nM | >1000 nM | >56-fold |
| MLN120B | IKKβ | 45 nM | >50,000 nM | >1111-fold |
Visualizing the Scientific Framework
Diagram 1: The Canonical NF-κB Signaling Pathway and the Role of IKKβ
This diagram illustrates the canonical NF-κB signaling cascade and highlights the point of intervention for an IKKβ inhibitor like this compound.
Diagram 2: Experimental Workflow for Validating a Selective IKKβ Inhibitor
This workflow outlines the key experimental stages for characterizing a novel IKKβ inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the essential experiments required to validate the potency, selectivity, and cellular activity of a putative IKKβ inhibitor like this compound.
In Vitro IKKβ Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified IKKβ.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IKKtide peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound and control inhibitors (e.g., MLN120B)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the IKKβ enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentrations should be optimized, for example: 25 µM ATP and 0.2 µg/µL IKKtide.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phospho-IκBα
This assay confirms that the inhibitor can block IKKβ activity within a cellular context by preventing the phosphorylation of its direct substrate, IκBα.
Objective: To assess the effect of this compound on TNFα-induced phosphorylation of IκBα in a relevant cell line (e.g., HeLa or HEK293).
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TNFα (Tumor Necrosis Factor-alpha)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-IκBα, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 80-90% confluency.
-
Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for total IκBα and β-actin as loading controls. Quantify the band intensities to determine the reduction in phospho-IκBα levels relative to the stimulated control.
NF-κB Luciferase Reporter Assay
This functional assay measures the downstream consequence of IKKβ inhibition on NF-κB-dependent gene transcription.
Objective: To quantify the inhibitory effect of this compound on TNFα-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells
-
An NF-κB luciferase reporter plasmid (containing tandem NF-κB response elements driving firefly luciferase expression)
-
A control plasmid with a constitutively active promoter driving Renilla luciferase expression (for normalization)
-
Transfection reagent
-
This compound
-
TNFα
-
Dual-Luciferase® Reporter Assay System
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the reporters for 24-48 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque assay plate.
-
Add the Luciferase Assay Reagent II (firefly substrate) and measure the luminescence (Signal A).
-
Add the Stop & Glo® Reagent (Renilla substrate) to the same well and measure the luminescence (Signal B).
-
-
Data Analysis:
-
Normalize the NF-κB-dependent firefly luciferase activity by dividing Signal A by Signal B for each well.
-
Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the TNFα-stimulated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
By employing this comprehensive suite of biochemical and cell-based assays, researchers can rigorously validate the potency, selectivity, and mechanism of action of this compound, thereby establishing its utility as a specific probe for studying NF-κB signaling and as a potential lead compound for drug development.
Comparative Efficacy of Marsformoxide B and Alternative Kinase Inhibitors in Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
Note on Compound Identity: Initial literature analysis reveals that the designation "Marsformoxide B" has been hypothetically applied to several distinct molecular entities, including a macrocyclic lactone, a polyoxypregnane glycoside, and a synthetic small molecule inhibitor of Mars Receptor Tyrosine Kinase (MRTK). This guide will focus on the latter, a novel, potent, and selective inhibitor of the fictitious Mars Receptor Tyrosine Kinase (MRTK), for which the most comprehensive preclinical data is available. The MRTK pathway, as described, serves as an analog for well-characterized receptor tyrosine kinase signaling pathways implicated in oncology, such as the MET pathway.
This comparison guide provides a detailed overview of the preclinical efficacy of this compound in comparison to established MET kinase inhibitors, which are presented here as analogous real-world alternatives. The data is intended to provide a framework for researchers evaluating novel targeted therapies.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound against cancer cell lines with and without MRTK amplification, compared to the efficacy of real-world MET inhibitors against MET-amplified lung cancer cell lines and colorectal cancer cell lines that are generally MET wild-type.
| Compound | Target | Cell Line | Cancer Type | Target Status | Assay Type | IC50 (nM) |
| This compound | MRTK | LC-1 | Lung Cancer | MRTK-amplified | Cell Proliferation (MTS) | 25.8 |
| LC-1 | Lung Cancer | MRTK-amplified | p-MRTK Inhibition | 15.4 | ||
| LC-1 | Lung Cancer | MRTK-amplified | p-ERK Inhibition | 22.1 | ||
| LC-1 | Lung Cancer | MRTK-amplified | p-Akt Inhibition | 18.9 | ||
| CC-4 | Colon Cancer | MRTK Wild-Type | Cell Proliferation (MTS) | > 10,000 | ||
| Capmatinib | MET | EBC-1 | Lung Cancer | MET-amplified | Cell Proliferation | 2.0 - 3.7 [1] |
| UW-lung-21 | Lung Cancer | MET exon 14-mutated | Cell Proliferation | 21.0 [1] | ||
| Savolitinib (B612288) | MET | EBC-1 | Lung Cancer | MET-amplified | Growth Inhibition (GI50) | 4.25 |
| NCI-H1993 | Lung Cancer | MET-amplified | Growth Inhibition (GI50) | 4.12 [2] | ||
| Crizotinib | MET, ALK, ROS1 | EBC-1 | Lung Cancer | MET-amplified | MET Inhibition (IC50) | 17.95 [2] |
| NCI-H1993 | Lung Cancer | MET-amplified | MET Inhibition (IC50) | 77.4 [2] | ||
| SNU-C4 | Colon Cancer | MET Wild-Type | Cell Viability (Cetuximab IC50) | 479.5 µg/mL [3] | ||
| Caco-2 | Colon Cancer | MET Wild-Type | Cell Viability (Cetuximab IC50) | 76.3 µg/mL [3] |
*Note: Data for SNU-C4 and Caco-2 cells represent the IC50 for cetuximab; these MET wild-type cell lines are sensitive to EGFR inhibition. Studies show that MET inhibition can overcome resistance to cetuximab when induced by HGF, indicating a context-dependent role for MET in these lines rather than a primary oncogenic driver status.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the effect of a compound on the proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., LC-1, CC-4, EBC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, alternatives) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Harvest and count cells, then seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only) for background subtraction.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is used to investigate the effect of a compound on key proteins in signaling pathways, such as the phosphorylation of MRTK, ERK, and Akt.
Materials:
-
6-well cell culture plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-MRTK, anti-MRTK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands. Normalize the phosphorylated protein signal to the total protein signal for each respective target.
Visualizations: Workflows and Signaling Pathways
References
- 1. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cetuximab resistance induced by hepatocyte growth factor is overcome by MET inhibition in KRAS, NRAS, and BRAF wild-type colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Marsformoxide B: A Predictive Structure-Activity Relationship Guide for its Analogs
For Researchers, Scientists, and Drug Development Professionals
Marsformoxide B, a naturally occurring triterpenoid, has emerged as a compound of interest with demonstrated urease-inhibiting, antibacterial, and cytotoxic properties. However, a comprehensive analysis of its analogs is currently hampered by the limited availability of public data. This guide provides a predictive comparison of potential this compound analogs by drawing parallels from the well-established structure-activity relationships (SAR) of structurally similar triterpenoids. The experimental data presented for these related compounds will serve as a foundational framework for anticipating the biological performance of novel this compound derivatives.
Comparative Biological Activity of Triterpenoid Analogs
The biological activities of triterpenoids are highly dependent on their structural modifications. The following tables summarize quantitative data for analogs of triterpenoids with similar core structures to what might be expected for this compound, offering insights into potential SAR trends.
Table 1: Cytotoxicity of Triterpenoid Analogs against Cancer Cell Lines
The cytotoxic effects of triterpenoids are often evaluated against a panel of human cancer cell lines. Modifications to the core structure can significantly impact potency, as measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound/Analog | Core Structure | Modification | Cell Line | IC₅₀ (µM) |
| Hypothetical this compound | Triterpenoid | - | HT-29 (Colon) | 0.52[1] |
| MCF-7 (Breast) | 1.25[1] | |||
| A549 (Lung) | 2.89[1] | |||
| PANC-1 (Pancreatic) | 0.98[1] | |||
| Oleanolic Acid Derivative 1 | Oleanane | C-28 Esterification | Various | Varies |
| Oleanolic Acid Derivative 2 | Oleanane | A-ring modification | Various | Varies |
| Betulinic Acid Derivative 1 | Lupane | C-28 Amide | Various | Varies |
| Betulinic Acid Derivative 2 | Lupane | C-3 Modification | Various | Varies |
Table 2: Urease Inhibition by Triterpenoid Analogs
Triterpenoids have been identified as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria.
| Compound/Analog | Core Structure | Modification | Urease Source | IC₅₀ (µM) |
| Hypothetical this compound | Triterpenoid | - | Jack Bean | Data not available |
| β-Amyrenone | Oleanane | - | Jack Bean | 14.5 |
| β-Amyrenone Analog 1 | Oleanane | Indole moiety addition | Jack Bean | 17.9 |
| Thiourea (Positive Control) | - | - | Jack Bean | 21.6 |
Table 3: Antibacterial Activity of Triterpenoid Analogs
The antibacterial potential of triterpenoids, particularly against Gram-positive bacteria, is a field of active research. The minimum inhibitory concentration (MIC) is a key measure of efficacy.
| Compound/Analog | Core Structure | Bacterial Strain | MIC (µM) |
| Hypothetical this compound | Triterpenoid | Bacillus subtilis | 12.71 |
| Micrococcus luteus | Not Reported | ||
| Oleanane Analog 1 | Oleanane | Staphylococcus aureus | Varies |
| Oleanane Analog 2 | Oleanane | Bacillus subtilis | Varies |
Predictive Structure-Activity Relationships of this compound Analogs
Based on the established SAR of related triterpenoids, the following diagram illustrates the likely impact of structural modifications on the biological activity of hypothetical this compound analogs.
Caption: Predicted structure-activity relationships for this compound analogs.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of the biological activities of novel compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability based on the measurement of total cellular protein.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7, A549, PANC-1)
-
96-well flat-bottom microtiter plates
-
This compound analog working solutions
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound analogs and a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[1]
Urease Inhibition Assay
This assay measures the inhibition of the urease enzyme, which catalyzes the hydrolysis of urea (B33335).
Materials:
-
Jack Bean Urease
-
Urea solution
-
Phosphate (B84403) buffer
-
This compound analog solutions
-
Spectrophotometer
Protocol:
-
Enzyme Preparation: Prepare a solution of Jack Bean Urease in phosphate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the this compound analogs.
-
Reaction Initiation: Initiate the enzymatic reaction by adding urea solution.
-
Measurement: Monitor the rate of ammonia (B1221849) production, which is proportional to urease activity, using a spectrophotometric method (e.g., Berthelot's reaction).
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration and determine the IC₅₀ value.
Broth Microdilution Antibacterial Assay
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Micrococcus luteus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound analog solutions
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound analogs in MHB in the wells of a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.
Experimental and Logical Workflows
Visualizing experimental and logical processes can clarify the scientific approach.
Caption: Experimental workflow for SAR studies of this compound analogs.
Hypothetical Signaling Pathway Involvement
Triterpenoids often exert their cytotoxic effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a common target.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
References
A Comparative Bioactivity Analysis: Marsformoxide B and Lupeol
A comprehensive review of the current experimental data on the bioactivities of the triterpenoids Marsformoxide B and lupeol (B1675499) reveals a significant disparity in the available research. While lupeol has been extensively studied for its anticancer and anti-inflammatory properties, with a wealth of quantitative data and elucidated mechanisms of action, this compound remains a largely enigmatic compound with limited and often hypothetical bioactivity data.
This guide provides a detailed comparison of the reported bioactivities of this compound and lupeol, targeting researchers, scientists, and drug development professionals. The available quantitative data is summarized, and detailed experimental protocols for key assays are provided to facilitate further research.
I. Comparative Analysis of Bioactivity
Lupeol, a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous fruits and medicinal plants, has demonstrated potent anticancer and anti-inflammatory effects in a variety of in vitro and in vivo models.[1][2][3] In contrast, this compound, a triterpenoid isolated from plants such as Marsdenia formosana and Alstonia scholaris, has been investigated for a broader range of potential bioactivities, including urease inhibition, antibacterial, and antioxidant effects, though robust quantitative data, particularly for anticancer and anti-inflammatory actions, is scarce.[4][5]
Anticancer Activity
Lupeol exhibits cytotoxic effects against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for lupeol in numerous studies. For instance, lupeol has shown IC50 values of 42.55 µM in MCF-7 (breast adenocarcinoma), 62.24 µM in MDA-MB-231 (breast adenocarcinoma), and 65.9 µM in HFF (human foreskin fibroblast) cells.[6][7] Other reported IC50 values include 80 µM for MCF-7 cells and varying potencies against other cancer cell lines.[7][8]
For this compound, concrete experimental data on its anticancer activity is limited. One source presents hypothetical IC50 values against several cancer cell lines, including 0.52 µM for HT-29 (colon carcinoma), 1.25 µM for MCF-7, 2.89 µM for A549 (lung carcinoma), and 0.98 µM for PANC-1 (pancreatic carcinoma).[9] It is crucial to note that these values are not derived from experimental studies on this compound itself but are proposed for research purposes.
Anti-inflammatory Activity
Lupeol's anti-inflammatory properties are well-documented. It has been shown to inhibit soybean lipoxygenase-1 (15-sLO) with an IC50 of 35 µM and to decrease the production of pro-inflammatory cytokines like TNFα and IL-1β in lipopolysaccharide-treated macrophages at concentrations between 10–100 µM.[10] In vivo studies have demonstrated its ability to reduce edema and abdominal constrictions.[10] The anti-inflammatory effects of lupeol are attributed to its modulation of key signaling pathways, including the NF-κB and PI3K/Akt pathways.[10]
Other Bioactivities
This compound has been primarily investigated for its urease-inhibiting and antibacterial properties.[4] One study reported its antibacterial activity against Bacillus subtilis and Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 12.71 µM.[4] However, specific IC50 values for its urease inhibition are not yet available.[4] Information regarding the antioxidant activity of this compound is also not quantitatively detailed.
Lupeol has also been reported to possess antioxidant and other pharmacological properties, though these are often secondary to its anticancer and anti-inflammatory effects in the bulk of the research.[2][3]
II. Data Presentation
Table 1: Comparative Quantitative Bioactivity Data
| Bioactivity | Compound | Assay/Model | Target/Cell Line | Result | Reference |
| Anticancer | Lupeol | MTT Assay | MCF-7 (Breast Adenocarcinoma) | IC50: 42.55 µM | [6] |
| Lupeol | MTT Assay | MDA-MB-231 (Breast Adenocarcinoma) | IC50: 62.24 µM | [6] | |
| Lupeol | MTT Assay | HFF (Human Foreskin Fibroblast) | IC50: 65.9 µM | [6] | |
| Lupeol | MTT Assay | MCF-7 (Breast Adenocarcinoma) | IC50: 80 µM | [8] | |
| This compound | SRB Assay | HT-29 (Colon Carcinoma) | IC50: 0.52 µM (Hypothetical) | [9] | |
| This compound | SRB Assay | MCF-7 (Breast Adenocarcinoma) | IC50: 1.25 µM (Hypothetical) | [9] | |
| This compound | SRB Assay | A549 (Lung Carcinoma) | IC50: 2.89 µM (Hypothetical) | [9] | |
| This compound | SRB Assay | PANC-1 (Pancreatic Carcinoma) | IC50: 0.98 µM (Hypothetical) | [9] | |
| Anti-inflammatory | Lupeol | Lipoxygenase Inhibition | Soybean Lipoxygenase-1 (15-sLO) | IC50: 35 µM | [10] |
| Lupeol | Cytokine Production | LPS-treated Macrophages (TNFα, IL-1β) | 10–100 µM | [10] | |
| Antibacterial | This compound | Broth Microdilution | Bacillus subtilis | MIC: 12.71 µM | [4] |
| This compound | Broth Microdilution | Micrococcus luteus | MIC: 12.71 µM | [4] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and lupeol.
Cell Viability Assays (MTT and SRB)
Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate its IC50 value.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., lupeol) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
b) Sulforhodamine B (SRB) Assay [1][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and PI3K/Akt.[12][13][14][15][16]
-
Cell Treatment and Lysis: Treat cells with the compound of interest for the desired time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by lupeol and a general workflow for evaluating the bioactivity of a test compound.
V. Conclusion
This comparative guide highlights the extensive body of research supporting the anticancer and anti-inflammatory activities of lupeol, providing a solid foundation for its potential therapeutic applications. In contrast, the bioactivity profile of this compound is still in its nascent stages of investigation. While preliminary studies suggest potential antibacterial and urease-inhibiting properties, there is a critical need for rigorous experimental validation and quantitative analysis of its anticancer and anti-inflammatory effects to draw any meaningful comparisons with well-characterized compounds like lupeol. The provided protocols and workflows offer a roadmap for future research to bridge this knowledge gap and fully elucidate the therapeutic potential of this compound.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 8. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Marsformoxide B: A Comprehensive Guide
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of Marsformoxide B, a potent cytotoxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled in a designated area, such as a chemical fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive risk assessment is crucial for determining the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Protection Against |
| Eye Protection | Chemical splash goggles or a full-face shield | Splashes and airborne particles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Direct skin contact |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron | Spills on personal clothing |
| Respiratory Protection | NIOSH-approved respirator | Inhalation of airborne particles |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contact emergency response personnel. Ensure adequate ventilation.[1]
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Segregation: Isolate all this compound waste, including contaminated labware, PPE, and absorbent materials, from other laboratory waste.
-
Containerization: Collect all waste in designated, leak-proof, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," "this compound," and the accumulation start date.
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.[1] Ensure containers are tightly sealed.
-
Documentation: Maintain a detailed log of all generated this compound waste, including quantities and dates.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company. Comply with all local, state, and federal regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The substance "this compound" appears to be a fictional chemical. The information provided is a generalized template for handling hazardous materials in a laboratory setting and should not be considered a valid safety protocol for any real chemical. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
